Structural Analysis and Synthetic Utility of 3-Chloro-4,4-dimethylpent-2-enenitrile Executive Summary In modern medicinal chemistry and agrochemical development, the construction of highly substituted heterocyclic scaffo...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Analysis and Synthetic Utility of 3-Chloro-4,4-dimethylpent-2-enenitrile
Executive Summary
In modern medicinal chemistry and agrochemical development, the construction of highly substituted heterocyclic scaffolds requires versatile, regioselective building blocks. 3-Chloro-4,4-dimethylpent-2-enenitrile (CAS: 216574-58-2) is a highly specialized aliphatic nitrile that functions as a powerful bis-electrophile[1]. Characterized by a
β
-chloroacrylonitrile moiety and a sterically demanding tert-butyl group, this molecule is a critical intermediate in the synthesis of 5-aminopyrazoles and 5-aminoisoxazoles—privileged pharmacophores found in advanced kinase inhibitors (e.g., DDR, Raf, and p38 inhibitors)[2],[3].
This technical guide deconstructs the structural profiling, synthetic causality, and downstream application workflows of 3-chloro-4,4-dimethylpent-2-enenitrile.
Structural & Chemical Profiling
The reactivity of 3-chloro-4,4-dimethylpent-2-enenitrile is dictated by its unique electronic and steric topology. The molecule features a highly electron-deficient alkene driven by the synergistic electron-withdrawing effects of the
α
-nitrile (-C≡N) and the
β
-chlorine (-Cl) atom. This creates an extreme electrophilic center at the
β
-carbon. Simultaneously, the massive steric bulk of the tert-butyl group at the
β
-position forces incoming nucleophiles to attack with high regioselectivity, preventing unwanted side reactions.
Synthetic Methodology: The Vilsmeier-Haack-Arnold Pathway
The de novo synthesis of 3-chloro-4,4-dimethylpent-2-enenitrile relies on a three-phase Vilsmeier-Haack-Arnold sequence[5].
Causality of Experimental Choices:
Dual-Role Activation: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are reacted to form the Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride). POCl₃ acts as both the formylating activator and the chlorinating agent[6].
Enolization & Trapping: Pinacolone (3,3-dimethylbutan-2-one) enolizes and attacks the iminium ion. The subsequent elimination and chlorination convert the ketone into 3-chloro-4,4-dimethylpent-2-enal[6].
Dehydrative Nitrile Formation: The aldehyde is converted to an oxime using hydroxylamine hydrochloride, which is subsequently dehydrated using acetic anhydride to yield the target nitrile[7].
Fig 1. Vilsmeier-Haack-Arnold synthetic pathway for 3-chloro-4,4-dimethylpent-2-enenitrile.
Protocol 1: Step-by-Step Synthesis Workflow
Step 1 (Vilsmeier Complexation): Cool DMF (4.0 eq) to 0–5 °C under inert atmosphere. Add POCl₃ (2.0 eq) dropwise over 15 minutes to control the highly exothermic formation of the iminium salt[6].
Step 2 (Substrate Addition): Add pinacolone (1.0 eq) dropwise, maintaining the internal temperature below 20 °C. Once added, heat the viscous slurry to 55–75 °C for 4 hours to drive the chlorination to completion[6].
Step 3 (Hydrolysis): Pour the mixture over crushed ice. The water hydrolyzes the iminium intermediate to yield 3-chloro-4,4-dimethylpent-2-enal. Extract with dichloromethane (DCM) and concentrate[6].
Step 4 (Oxime Formation & Dehydration): Dissolve the crude aldehyde in DMF or ethanol, add hydroxylamine hydrochloride (1.2 eq), and heat to 80 °C for 8 hours[5]. Isolate the oxime, dissolve in acetic anhydride, and reflux at 100 °C for 16 hours to force dehydration[7]. Quench with ice water and purify the precipitated nitrile via vacuum distillation or chromatography.
Application Profile: Pyrazole Core Construction
The primary utility of 3-chloro-4,4-dimethylpent-2-enenitrile is its function as a bis-electrophile for the rapid assembly of heterocyclic rings[2].
Causality of Experimental Choices:
When reacted with an asymmetric binucleophile like methylhydrazine, a tandem reaction occurs. The primary amine (-NH₂) of the hydrazine performs a Michael-type addition at the highly electrophilic
β
-carbon, displacing the chloride ion. The secondary amine (-NHCH₃) subsequently attacks the nitrile carbon in an intramolecular cyclization. The tert-butyl group's steric shielding ensures that the less hindered primary amine attacks the
β
-carbon first, guaranteeing absolute regioselectivity in the formation of the 5-aminopyrazole core[2].
Fig 2. Tandem Michael addition and cyclization mechanism forming the 5-aminopyrazole core.
Protocol 2: Synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine
Step 1 (Preparation): Dissolve 3-chloro-4,4-dimethylpent-2-enenitrile (5.00 g, 34.8 mmol, 1.00 eq) in 25 mL of absolute ethanol[2].
Step 2 (Acid Scavenging): Add anhydrous potassium carbonate (K₂CO₃, 4.81 g, 34.8 mmol, 1.00 eq). Logic: K₂CO₃ acts as an acid scavenger to neutralize the HCl generated during chloride displacement, preventing the protonation and deactivation of the methylhydrazine[2].
Step 4 (Cyclization): Heat the reaction mixture to 80 °C for 4 hours. The thermal energy overcomes the activation barrier for the intramolecular attack on the nitrile group[2].
Step 5 (Workup): Cool the mixture to room temperature. Filter the suspension through a Celite® pad to remove the insoluble KCl and excess K₂CO₃. Concentrate the filtrate in vacuo and purify the residue via silica gel column chromatography to yield the pure pyrazole derivative[2].
References
LookChem. "3-tert-Butyl-3-chloroacrylonitrile Technology Process & Properties". LookChem Database. URL:[Link]
US Patent 8,815,879 B2. "Selenophene compounds and methods of use". Google Patents.
WO2024017877A1. "HETEROARYL DERIVATIVES AS DDRs INHIBITORS". Google Patents.
AU2008252068A1. "Inhibition of Raf Kinase Using Substituted Heterocyclic Ureas". Google Patents.
spectroscopic data for 3-chloro-4,4-dimethylpent-2-enenitrile (NMR, IR, MS)
An in-depth technical guide for synthetic chemists, analytical scientists, and drug development professionals on the spectroscopic profiling and handling of 3-chloro-4,4-dimethylpent-2-enenitrile. Abstract As a Senior Ap...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide for synthetic chemists, analytical scientists, and drug development professionals on the spectroscopic profiling and handling of 3-chloro-4,4-dimethylpent-2-enenitrile.
Abstract
As a Senior Application Scientist specializing in analytical characterization and synthetic methodology, I frequently encounter aliphatic nitriles that serve as critical building blocks in medicinal chemistry. 3-Chloro-4,4-dimethylpent-2-enenitrile (CAS: 216574-58-2) is a highly versatile electrophilic intermediate. It is prominently utilized in the synthesis of complex heterocyclic scaffolds, such as pyrazolo-pyrimidines and selenophenes, which are pivotal in the development of Discoidin Domain Receptor (DDR) inhibitors and Epidermal Growth Factor Receptor (EGFR) targeted therapies [1, 2].
This whitepaper provides a comprehensive, self-validating guide to the synthesis, isolation, and spectroscopic characterization (NMR, IR, MS) of this molecule, ensuring high scientific integrity and reproducibility in your workflows.
Synthesis & Experimental Workflow
The synthesis of 3-chloro-4,4-dimethylpent-2-enenitrile relies on a one-pot, tandem Vilsmeier-Haack formylation and oximation-dehydration sequence. This methodology is highly favored in process chemistry for its atom economy and scalability.
Fig 1: Logical workflow from Vilsmeier-Haack formylation to spectroscopic validation.
Standard Operating Procedure: Synthesis & Isolation
To ensure a self-validating system, the following protocol incorporates built-in analytical checkpoints:
Preparation of Vilsmeier Reagent : In a flame-dried round-bottom flask under nitrogen, cool anhydrous N,N-dimethylformamide (DMF, 4.0 equiv) to 0–5 °C. Add phosphorus oxychloride (POCl₃, 2.0 equiv) dropwise over 15 minutes. Stir for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier complex.
Formylation : Add pinacolone (tert-butyl methyl ketone, 1.0 equiv) dropwise to the cold mixture. Gradually warm the reaction and maintain the temperature between 45–55 °C for 2 hours [1]. Checkpoint: TLC (Hexanes:EtOAc 9:1) should indicate the formation of a highly UV-active intermediate (enal).
Oximation & Dehydration : Cool the mixture to room temperature. Carefully add hydroxylamine hydrochloride (1.5 equiv) in portions. Heat the reaction mixture to 80 °C for 3–4 hours. The acidic environment and residual phosphorus species facilitate the in situ dehydration of the oxime to the nitrile.
Workup : Quench the reaction by carefully pouring it over crushed ice. Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃, brine, and dry over anhydrous Na₂SO₄.
Purification : Concentrate the solvent in vacuo. Purify the crude residue via silica gel column chromatography to afford the pure nitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural validation of 3-chloro-4,4-dimethylpent-2-enenitrile heavily relies on mapping its unique electronic environment. The presence of the bulky tert-butyl group alongside the electron-withdrawing chlorine and nitrile groups creates distinct anisotropic effects.
Quantitative NMR Data Summary
Nucleus
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
Causality & Structural Logic
¹H
5.56
Singlet (s)
1H
=CH- (C2)
Upfield for an alkene. The resonance hybrid (C=C-C≡N ↔ +C-C=C=N-) localizes electron density at the alpha-carbon, shielding this proton [1].
¹H
1.24
Singlet (s)
9H
-C(CH₃)₃
Equivalent methyl protons of the tert-butyl group; highly shielded sp³ environment.
¹³C
~162.0
Singlet (C)
-
=C(Cl)- (C3)
Highly deshielded beta-carbon due to resonance withdrawal by CN and inductive withdrawal by Cl.
¹³C
~115.5
Singlet (C)
-
-C≡N (C1)
Typical nitrile carbon shift, slightly shielded by conjugation.
¹³C
~102.0
Doublet (CH)
-
=CH- (C2)
Alpha-carbon to the nitrile; electron density accumulates here in the resonance hybrid.
¹³C
~39.5
Singlet (C)
-
-C(CH₃)₃ (C4)
Quaternary carbon of the tert-butyl group.
¹³C
~29.0
Quartet (CH₃)
-
-CH₃ (C5)
Three equivalent methyl carbons.
Note: ¹³C multiplicities refer to DEPT-135/APT experiments.
Expert Insight: The shift of the aldehydic proton (~10 ppm) from the intermediate enal to the vinylic proton (5.56 ppm) in the final product serves as the primary internal control during your NMR validation step. If the 10 ppm peak persists, your dehydration step (Step 3) is incomplete.
Infrared (IR) Spectroscopy
IR spectroscopy provides rapid orthogonal validation of the functional group transformations, specifically the successful dehydration of the oxime intermediate.
Functional Group
Wavenumber (cm⁻¹)
Intensity
Causality / Assignment
C≡N Stretch
~2220
Medium
Conjugation with the C=C double bond lowers the frequency from the typical aliphatic 2250 cm⁻¹ range.
C=C Stretch
~1590 - 1610
Strong
Asymmetric stretch with an enhanced dipole moment due to the opposing Cl and CN groups.
C-H (sp²)
~3050
Weak
Vinylic C-H bond stretching.
C-H (sp³)
2870 - 2960
Strong
Multiple overlapping bands from the dense tert-butyl group.
C-Cl Stretch
~750 - 800
Strong
Characteristic halogen stretching in the fingerprint region.
Mass Spectrometry (MS) & Fragmentation Pathways
Under standard 70 eV Electron Ionization (EI), the molecule exhibits a distinct isotopic signature due to the presence of a single chlorine atom. The fragmentation logic is driven by the stability of the leaving groups and the formation of resonance-stabilized cations.
Fig 2: Primary EI-MS fragmentation pathways of 3-chloro-4,4-dimethylpent-2-enenitrile.
Mechanistic Causality in MS:
Isotope Pattern : The molecular ion [M]⁺ appears at m/z 143 (³⁵Cl) and 145 (³⁷Cl) in a characteristic 3:1 ratio, instantly validating the preservation of the halogen atom.
Base Peak Generation : The base peak is almost exclusively derived from the alpha-cleavage of the bulky tert-butyl group. This generates a highly stable tert-butyl cation at m/z 57 . The sheer thermodynamic stability of this tertiary carbocation makes this the dominant fragmentation pathway.
Halogen Ejection : The loss of the chlorine radical yields a resonance-stabilized conjugated cation at m/z 108 , which is a secondary but highly diagnostic peak for halo-alkenes.
References
United States Patent No. 8,815,879 B2. Substituted 4-(selenophen-2(or 3)-ylamino)pyrimidine compounds and methods of use thereof. Google Patents.
World Intellectual Property Organization Patent No. WO2024017877A1. HETEROARYL DERIVATIVES AS DDRs INHIBITORS. Google Patents.
Spectral Database for Organic Compounds (SDBS). General Spectroscopic Principles. National Institute of Advanced Industrial Science and Technology (AIST). URL:[Link]
Foundational
The Definitive Guide to CAS 216574-58-2: Synthesis, Mechanisms, and Applications in Advanced Drug Discovery
Executive Summary In the landscape of modern drug discovery, the design of highly selective kinase inhibitors relies heavily on the availability of versatile, sterically hindered building blocks. CAS 216574-58-2 , chemic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, the design of highly selective kinase inhibitors relies heavily on the availability of versatile, sterically hindered building blocks. CAS 216574-58-2 , chemically identified as 3-Chloro-4,4-dimethylpent-2-enenitrile (or 3-(tert-Butyl)-3-chloroacrylonitrile), is a highly functionalized aliphatic nitrile[1]. Featuring a bulky tert-butyl group alongside orthogonal reactive sites (a vinylic chloride and a nitrile), this molecule serves as a critical precursor for synthesizing complex heterocyclic scaffolds, including pyrazoles, isoxazoles, and selenophenes[2][3]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of its synthesis and its strategic role in developing therapeutics for idiopathic pulmonary fibrosis (IPF) and non-small cell lung cancer (NSCLC).
Physicochemical Profiling
Understanding the steric and electronic properties of CAS 216574-58-2 is essential for predicting its behavior in cyclization reactions. The electron-withdrawing nature of the nitrile and chlorine groups activates the double bond for nucleophilic attack, while the tert-butyl group provides immense steric shielding, dictating the regioselectivity of subsequent heterocycle formations.
The synthesis of 3-chloro-4,4-dimethylpent-2-enenitrile is a self-validating, two-step sequence designed to maximize regiocontrol and yield.
Step 1: Vilsmeier-Haack Formylation
The sequence begins with the formylation of pinacolone (tert-butyl methyl ketone) using a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[6][7]. The electrophilic chloroiminium ion attacks the enol tautomer of pinacolone. Subsequent elimination and hydrolysis yield the intermediate 3-chloro-4,4-dimethylpent-2-enal (CAS 4302-24-3)[6].
Step 2: Oximation and Dehydration
The intermediate enal is subjected to condensation with hydroxylamine hydrochloride to form an oxime. To drive the reaction to the terminal nitrile, a dehydrating agent such as acetic anhydride (Ac₂O) is introduced[6][7]. The acetic anhydride acetylates the oxime hydroxyl group, converting it into a superior leaving group (acetate), which undergoes an E2-like elimination upon heating to yield the final nitrile[7].
Two-step synthesis of CAS 216574-58-2 via Vilsmeier-Haack formylation and oximation-dehydration.
Standardized Experimental Methodologies
To ensure reproducibility and scientific integrity, the following step-by-step protocols detail the critical parameters and causality behind the experimental conditions[6][7].
Protocol A: Synthesis of the Intermediate Enal
Reagent Preparation: Charge a dry, argon-purged flask with DMF (4.0 equivalents). Cool the system to 0–5°C using an ice-water bath.
Vilsmeier Complex Formation: Add POCl₃ (2.0 equivalents) dropwise over 15 minutes. Causality: Strict thermal control (0–5°C) is mandatory to prevent the thermal degradation of the highly reactive, exothermic chloroiminium intermediate[6].
Ketone Addition: Add pinacolone (1.0 equivalent) dropwise, maintaining the internal temperature below 20°C.
Thermal Activation: Gradually heat the reaction mixture to 55°C for 2 hours, followed by 75°C for an additional 2 hours. Causality: Elevated temperatures provide the activation energy required to drive the electrophilic substitution and subsequent elimination processes to completion.
Workup: Pour the mixture into ice-cold water, filter through a Celite pad to remove polymeric byproducts, and extract with an organic solvent to isolate 3-chloro-4,4-dimethylpent-2-enal[6].
Protocol B: Nitrile Conversion
Oximation: Dissolve the intermediate enal in DMF. Add hydroxylamine hydrochloride (1.2 equivalents) and stir at room temperature until the oxime intermediate is fully formed (monitored via TLC)[7].
Dehydration: Add acetic anhydride (excess) slowly to the mixture.
Elimination: Heat the reaction mixture to 100°C for 16–18 hours. Causality: Heating facilitates the E2 elimination of the newly formed acetate leaving group, forging the carbon-nitrogen triple bond of the nitrile[6][7].
Isolation: Quench the reaction in ice-cold water, stir for 15 minutes to precipitate the product, and filter to obtain pure 3-chloro-4,4-dimethylpent-2-enenitrile[6].
Strategic Applications in Pharmacological Scaffolding
The true value of CAS 216574-58-2 lies in its capacity to construct sterically hindered, functionalized heterocycles. The tert-butyl group imparts significant lipophilicity and metabolic stability, making it a highly sought-after motif in modern kinase inhibitor design.
Discoidin Domain Receptors (DDR1/DDR2) Inhibition
DDRs are receptor tyrosine kinases implicated in severe fibrotic diseases, notably idiopathic pulmonary fibrosis (IPF)[2]. By reacting CAS 216574-58-2 with methylhydrazine under basic conditions (e.g., K₂CO₃ in EtOH at 80°C), researchers can synthesize tert-butyl-substituted pyrazole intermediates[2]. These heterocycles serve as the core binding motif for potent DDR inhibitors, blocking the downstream signaling cascades that drive extracellular matrix overproduction and tissue scarring[2].
Mutations in EGFR are primary drivers of non-small cell lung cancer (NSCLC)[3]. CAS 216574-58-2 is utilized to synthesize 5-tert-butyl-3-aminoselenophene-2-carbonitriles via reaction with sodium selenide and chloroacetonitrile[8]. These selenophene scaffolds are subsequently elaborated into novel, broad-therapeutic-index EGFR inhibitors. The steric bulk of the tert-butyl group is strategically positioned to exploit specific hydrophobic pockets within the EGFR kinase domain, overcoming resistance mechanisms commonly seen with first-generation inhibitors like Gefitinib or Erlotinib[3].
Pharmacological application of CAS 216574-58-2 in synthesizing DDR and EGFR kinase inhibitors.
Handling, Safety, and Storage
As an aliphatic nitrile containing a reactive vinylic chloride, CAS 216574-58-2 must be handled with stringent safety protocols[1].
Storage: Store at 4°C in a tightly sealed container, protected from light and moisture to prevent premature hydrolysis of the nitrile or degradation of the vinylic chloride[5].
PPE: Use under a certified chemical fume hood. Nitrile gloves, safety goggles, and a lab coat are mandatory, as the compound is an irritant and potentially toxic if inhaled or absorbed through the skin[1].
The Discovery, Mechanistic Evolution, and Pharmaceutical Applications of Aliphatic Nitriles: A Comprehensive Technical Guide
Executive Summary Aliphatic nitriles—organic compounds characterized by an sp -hybridized carbon chain linked to a cyano group ( −C≡N )—are foundational pillars in modern organic synthesis, materials science, and drug de...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Aliphatic nitriles—organic compounds characterized by an
sp
-hybridized carbon chain linked to a cyano group (
−C≡N
)—are foundational pillars in modern organic synthesis, materials science, and drug development. As a Senior Application Scientist, I approach the chemistry of nitriles not merely as a sequence of historical events, but as an evolution of mechanistic understanding. This whitepaper synthesizes the historical discovery of aliphatic nitriles, the physicochemical causality behind their synthesis, and their modern deployment as reversible covalent warheads in targeted pharmacotherapies.
Historical Genesis & Structural Foundations
The journey of the cyano group began with inorganic chemistry before transitioning into the aliphatic organic domain. Hydrogen cyanide (HCN) was first isolated by Carl Wilhelm Scheele in 1782, but it wasn't until the 19th century that the aliphatic nitrile homologues were synthesized.
In 1834, the French chemist Théophile-Jules Pelouze synthesized propionitrile (
CH3CH2CN
), marking the discovery of the first true aliphatic nitrile. Pelouze astutely, though constrained by the terminology of his time, described it as an "ether of propionic alcohol and hydrocyanic acid" [1]. A decade later, in 1844, Hermann Fehling coined the term "nitrile" after synthesizing benzonitrile. Shortly after, in 1847, Jean-Baptiste Dumas successfully isolated acetonitrile —the simplest aliphatic nitrile—by dehydrating ammonium acetate [2].
Structurally, the
N≡C−C
skeleton is strictly linear, featuring a remarkably short
C≡N
bond distance of
1.16A˚
. This geometry, combined with the electronegativity difference between carbon and nitrogen, generates a strong dipole moment, making short-chain aliphatic nitriles excellent polar aprotic solvents.
Figure 1: Chronological timeline of the discovery and industrialization of aliphatic nitriles.
Quantitative Data: Physicochemical Properties
Understanding the physical properties of aliphatic nitriles is critical for predicting their behavior as solvents, reagents, or pharmacokinetic modifiers. The table below summarizes the core quantitative data for the foundational aliphatic nitriles.
Compound
IUPAC Name
Chemical Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
Dipole Moment (D)
Water Solubility
Acetonitrile
Ethanenitrile
CH3CN
41.05
81.6
3.92
Miscible
Propionitrile
Propanenitrile
CH3CH2CN
55.08
97.2
3.60
Miscible
Butyronitrile
Butanenitrile
CH3(CH2)2CN
69.11
117.5
3.60
Moderate
Valeronitrile
Pentanenitrile
CH3(CH2)3CN
83.13
141.0
3.57
Low
Mechanistic Evolution of Aliphatic Nitrile Synthesis
The Kolbe Nitrile Synthesis (1849)
Developed by Adolph Wilhelm Hermann Kolbe, this method involves the nucleophilic aliphatic substitution of an alkyl halide with an alkali metal cyanide. The mechanistic brilliance of this reaction lies in managing the ambident nature of the cyanide ion (
[C≡N]−
). According to Kornblum's rule and Hard-Soft Acid-Base (HSAB) theory, the carbon atom is a "soft" nucleophile, while the nitrogen atom is "hard." By utilizing polar aprotic solvents (like DMSO), the
SN2
pathway is favored, leading to carbon attack and the formation of the desired aliphatic nitrile. Conversely, the use of
AgCN
or protic solvents shifts the mechanism toward an
SN1
-like state, favoring nitrogen attack and yielding toxic isonitriles.
Figure 2: Solvent-dependent mechanistic divergence in the Kolbe nitrile synthesis.
Industrial Scale: The Sohio Process
While laboratory synthesis relies on substitution, industrial production shifted in 1959 with the invention of the Sohio process. This catalytic ammoxidation of propylene (
CH2=CH−CH3+NH3+1.5O2→CH2=CH−CN+3H2O
) primarily produces acrylonitrile, but generates massive quantities of aliphatic acetonitrile and HCN as highly valuable byproducts [2].
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.
Protocol 1: Laboratory Synthesis via Kolbe Substitution
Objective: Conversion of 1-bromohexane to heptanenitrile.
Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve 1.0 equivalent of 1-bromohexane in anhydrous Dimethyl Sulfoxide (DMSO) (0.5 M concentration).
Nucleophilic Attack: Add 1.2 equivalents of finely powdered Sodium Cyanide (NaCN). Causality: DMSO is a polar aprotic solvent that tightly solvates the
Na+
cation but leaves the
CN−
anion "naked." This drastically increases the nucleophilicity of the carbon terminus, enforcing a strict
SN2
transition state and preventing isonitrile formation.
Reaction & Monitoring: Stir the mixture at 40°C for 4 hours. Monitor via Thin Layer Chromatography (TLC).
Quenching & Workup: Safety Critical: Quench the reaction by pouring it into a 5% aqueous sodium hypochlorite (bleach) solution to oxidize any unreacted cyanide to non-toxic cyanate. Extract the aqueous layer with diethyl ether.
System Validation: Wash the organic layer with brine, dry over
MgSO4
, and concentrate. Validate the product via FTIR spectroscopy: the system is successful if a sharp
C≡N
stretch appears at 2240–2260 cm⁻¹ and the
C−Br
stretch disappears.
Protocol 2: Dehydration of Primary Amides (Modern Dumas Method)
Objective: Conversion of butyramide to butyronitrile.
Preparation: Dissolve 1.0 eq of butyramide in anhydrous dichloromethane (DCM). Add 3.0 eq of Triethylamine (
Et3N
).
Electrophilic Activation: Dropwise, add 1.2 eq of Phosphorus Oxychloride (
POCl3
) at 0°C. Causality: The amide oxygen attacks the highly electrophilic phosphorus atom. This converts the carbonyl oxygen from a poor leaving group into an excellent dichlorophosphate leaving group. The
Et3N
then deprotonates the nitrogen, driving an
E2
-like elimination to form the triple bond.
Workup & Validation: Quench with saturated
NaHCO3
to neutralize excess acid. Extract with DCM. Validate via FTIR: the reaction is complete when the strong amide
C=O
stretch at 1650–1690 cm⁻¹ is entirely replaced by the nitrile
C≡N
stretch.
The Nitrile Pharmacophore in Modern Drug Development
In contemporary medicinal chemistry, the aliphatic nitrile is no longer just a synthetic intermediate; it is a highly privileged pharmacophore. Nitriles possess a low molecular weight, are metabolically stable against oxidative degradation, and act as potent hydrogen bond acceptors [3].
Case Study: DPP-4 Inhibitors (Vildagliptin & Saxagliptin)
The most elegant application of the aliphatic nitrile in drug design is found in the treatment of Type 2 Diabetes Mellitus via Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Drugs like Vildagliptin feature a cyanopyrrolidine moiety.
Mechanistic Causality: The carbon atom of the nitrile group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen. When Vildagliptin enters the active site of DPP-4, the hydroxyl group of the catalytic Serine-630 residue executes a nucleophilic attack on the nitrile carbon. This forms a reversible covalent imidate adduct [4]. This reversible covalent binding achieves exceptional target residence time and potency without the toxicity risks associated with irreversible inhibitors.
Figure 3: Mechanism of nitrile-containing DPP-4 inhibitors via reversible covalent binding.
References
Wikipedia : Nitrile (Historical context of Pelouze and Fehling).
URL:[Link]
American Chemical Society (ACS) : Acetonitrile (Historical context of Dumas and the Sohio Process).
URL:[Link]
National Center for Biotechnology Information (NCBI PMC) : Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
URL:[Link]
National Center for Biotechnology Information (NCBI PMC) : Nitriles: an attractive approach to the development of covalent inhibitors.
URL:[Link]
Foundational
Foreword: The Versatile Architectonics of the Acrylonitrile Scaffold
An In-depth Technical Guide to the Potential Applications of Substituted Acrylonitriles Substituted acrylonitriles represent a class of organic compounds whose unassuming structure—a vinyl group appended to a nitrile—bel...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Potential Applications of Substituted Acrylonitriles
Substituted acrylonitriles represent a class of organic compounds whose unassuming structure—a vinyl group appended to a nitrile—belies their profound versatility and reactivity. The conjugation of the carbon-carbon double bond with the electron-withdrawing nitrile group creates a polarized "push-pull" system, rendering the molecule susceptible to a variety of chemical transformations.[1] This inherent reactivity makes them powerful building blocks in fields as diverse as medicinal chemistry, polymer science, and materials engineering. This guide, intended for researchers and drug development professionals, moves beyond a simple cataloging of applications. Instead, it aims to provide a foundational understanding of the core reactivity of substituted acrylonitriles, explaining the mechanistic rationale behind their use and offering practical, field-tested insights into their application.
Core Reactivity: The Mechanistic Underpinnings of Versatility
Understanding the potential of substituted acrylonitriles begins with an appreciation of their electronic structure. The nitrile group's strong electron-withdrawing nature makes the β-carbon of the vinyl group electrophilic, priming it for nucleophilic attack. Simultaneously, both the double bond and the nitrile moiety can participate in cycloaddition reactions. These two features are the cornerstones of their synthetic utility.
The Michael Addition: A Gateway to Functionalization
The Michael or 1,4-conjugate addition is arguably the most critical reaction involving substituted acrylonitriles.[2][3][4] It allows for the formation of carbon-carbon and carbon-heteroatom bonds with high atom economy.[3]
Mechanistic Rationale: The reaction is driven by the attack of a nucleophile (the Michael donor) on the electrophilic β-carbon of the acrylonitrile (the Michael acceptor). This forms a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct.[4] The choice of base and solvent is critical; alkoxides or organic bases in polar aprotic solvents are common.[2] This reaction is not limited to carbon nucleophiles; heteroatoms such as amines (aza-Michael) and thiols are also highly effective, significantly broadening the synthetic scope.[2][4][5]
Caption: General mechanism of the Michael Addition reaction.
Cycloaddition Reactions: Constructing Complex Ring Systems
Substituted acrylonitriles are excellent partners in various cycloaddition reactions, serving as dienophiles or dipolarophiles to construct five- and six-membered rings. This capability is invaluable in medicinal chemistry for accessing novel heterocyclic scaffolds.
Diels-Alder Reactions: Acrylonitrile and its derivatives act as effective dienophiles, reacting with conjugated dienes to form cyclohexene derivatives.[6]
[3+2] Cycloadditions: Reactions with 1,3-dipoles, such as azides, yield heterocyclic systems. For example, the reaction of 3,3-diaminoacrylonitriles with heterocyclic azides provides a novel route to C,N-diheteroarylcarbamidines, which are of interest for their biological activities.[7][8][9] This process often involves a base-catalyzed tandem reaction that includes cycloaddition followed by a rearrangement.[7][8][9]
Photocycloadditions: Substituted acrylonitriles can undergo efficient photocycloaddition reactions with aromatic compounds like anisoles, yielding bicyclic products.[10]
Caption: Workflow for synthesis of triazoles via [3+2] cycloaddition.
Applications in Medicinal Chemistry and Drug Development
The acrylonitrile scaffold is a privileged structure in medicinal chemistry, found in numerous marketed drugs and clinical candidates.[11] Its utility stems from its ability to act as both a key pharmacophore and a versatile synthetic intermediate.
Acrylonitrile as a Bioactive Moiety
The unique electronic properties of the acrylonitrile group allow it to participate in crucial interactions with biological targets. It can act as a hydrogen bond acceptor and its double bond can be precisely positioned to interact with enzyme active sites.
Enzyme Inhibition: N-substituted benzimidazole acrylonitriles have been identified as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[12][13] Computational studies suggest that the acrylonitrile skeleton fits well within the colchicine binding site of tubulin.[13]
Anticancer and Antimicrobial Agents: A wide array of 2,3-disubstituted acrylonitriles, particularly those incorporating indole and other heteroaromatic systems, have demonstrated significant anticancer and antimicrobial activities.[11] For instance, certain indole heteroaryl-acrylonitrile derivatives are effective inhibitors of NOX2-derived reactive oxygen species.[11]
Marketed Drugs: Several successful drugs incorporate the acrylonitrile moiety, including the anti-HIV agent Rilpivirine and the COMT inhibitor Entacapone , highlighting the clinical relevance of this scaffold.[11]
Drug Name
Therapeutic Class
Role of Acrylonitrile Moiety
Rilpivirine
Antiretroviral (NNRTI)
Key part of the pharmacophore, involved in binding to HIV reverse transcriptase.
Entacapone
Antiparkinsonian (COMT Inhibitor)
Acts as a catechol mimic and is essential for inhibitory activity.
Teriflunomide
Immunosuppressant
The open-chain α-cyano-β-hydroxy-crotonamide is the active metabolite.
Synthetic Intermediates for Heterocycles
Substituted acrylonitriles are invaluable starting materials for constructing complex, biologically active heterocyclic compounds. Their ability to undergo cycloaddition and tandem reactions allows for the efficient synthesis of molecules that would otherwise require lengthy synthetic routes.[14][15] For example, benzimidazolyl-substituted acrylonitriles can undergo photochemical cyclization to yield benzimidazo[1,2-a]quinolines, a class of compounds known to intercalate with DNA.[14]
Applications in Polymer Science and Materials
Acrylonitrile is a cornerstone monomer in the polymer industry, used to produce a wide range of plastics, fibers, and rubbers with tailored properties.[6][16][17]
High-Performance Copolymers
Acrylonitrile is rarely used as a homopolymer (polyacrylonitrile) for plastics but is a critical component of several major copolymers, where it imparts chemical resistance, thermal stability, and hardness.[6][17][18]
Acrylonitrile Butadiene Styrene (ABS): A terpolymer known for its toughness, impact resistance, and rigidity.[6][19] The acrylonitrile component contributes chemical resistance and heat stability. It is widely used in automotive parts, consumer electronics, and 3D printing filaments.[19][20]
Styrene-Acrylonitrile (SAN): A copolymer valued for its transparency, rigidity, and excellent chemical resistance compared to polystyrene.[16][21] It is commonly used in kitchenware, computer products, and industrial battery cases.[20][21]
Acrylonitrile Styrene Acrylate (ASA): Similar to ABS but with an acrylate elastomer instead of butadiene. This substitution gives ASA superior resistance to UV radiation and weathering, making it ideal for outdoor applications like automotive exterior parts and construction materials.[6][22]
A specific and highly valuable class of substituted acrylonitriles are the alkyl 2-cyanoacrylates, the primary components of "super glues."[23]
Mechanism of Action: Cyanoacrylate adhesives are one-component systems that polymerize rapidly via an anionic mechanism upon exposure to moisture (a weak base) on the surfaces being bonded.[23][24] The electron-withdrawing cyano and ester groups make the double bond highly susceptible to nucleophilic attack, initiating a rapid chain-growth polymerization that forms strong, long polymer chains. This process allows them to form strong bonds between a wide variety of substrates, including plastics, metals, and rubbers, often within seconds.[24]
Their applications are extensive, ranging from household repairs to high-precision industrial assembly in electronics, automotive, and medical device manufacturing.[23][25][26] Medical-grade octyl and butyl cyanoacrylates are even used as tissue adhesives for wound closure.[23]
Experimental Protocols
Trustworthiness in scientific application requires robust and reproducible methodologies. The following protocols provide step-by-step guides for the synthesis and reaction of a representative substituted acrylonitrile.
Protocol 1: Synthesis of (E)-2,3-diphenylacrylonitrile via Knoevenagel Condensation
This protocol describes a classic method for synthesizing a substituted acrylonitrile from an aldehyde and an active methylene compound.
Objective: To synthesize (E)-2,3-diphenylacrylonitrile.
Materials:
Benzaldehyde (1.0 eq)
Benzyl cyanide (phenylacetonitrile) (1.0 eq)
Sodium ethoxide (NaOEt) (0.1 eq, catalytic)
Absolute Ethanol (EtOH)
Hydrochloric acid (1M HCl)
Deionized water
Saturated sodium chloride solution (Brine)
Anhydrous magnesium sulfate (MgSO₄)
Ethyl acetate and Hexanes for chromatography
Procedure:
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzyl cyanide (1.0 eq) and absolute ethanol (approx. 20 mL per 0.1 mol of cyanide).
Base Addition: While stirring, add a catalytic amount of sodium ethoxide (0.1 eq). The solution may become slightly colored.
Aldehyde Addition: Add benzaldehyde (1.0 eq) dropwise to the solution at room temperature. An exotherm may be observed.
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
Workup - Quenching: Once the starting materials are consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold deionized water (approx. 100 mL). A precipitate should form.
Workup - Neutralization & Extraction: Acidify the aqueous mixture to pH ~5-6 with 1M HCl. If the product is a solid, it can be collected by vacuum filtration. If it is an oil, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Workup - Drying: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Aza-Michael Addition of Piperidine to Acrylonitrile
This protocol demonstrates the cyanoethylation of a secondary amine, a fundamental transformation.[5]
Objective: To synthesize 3-(piperidin-1-yl)propanenitrile.
Materials:
Acrylonitrile (1.0 eq)
Piperidine (1.1 eq)
Methanol (or no solvent)
Diethyl ether
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a 50 mL round-bottom flask equipped with a stir bar and placed in an ice-water bath, add piperidine (1.1 eq).
Acrylonitrile Addition: Add acrylonitrile (1.0 eq) dropwise to the cooled piperidine over 15 minutes. Caution: The reaction is exothermic. Maintain the temperature below 20 °C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS until the acrylonitrile is consumed.
Workup: If a solvent was used, remove it under reduced pressure. If no solvent was used, proceed directly.
Purification: The crude product is often of high purity. For higher purity, it can be distilled under reduced pressure. Alternatively, dissolve the crude oil in diethyl ether, dry over Na₂SO₄, filter, and concentrate to yield the final product.
Validation: Confirm the product identity and purity via spectroscopic methods (NMR, IR) and compare with literature data.
Conclusion and Future Outlook
Substituted acrylonitriles are far more than simple chemical commodities; they are enabling scaffolds that bridge fundamental organic synthesis with applied sciences. Their predictable reactivity through Michael additions and cycloadditions provides a reliable toolkit for chemists in drug discovery and materials science. In medicine, the focus will likely continue on developing highly selective enzyme inhibitors and novel heterocyclic drug candidates. In materials science, the drive for sustainable and high-performance polymers will ensure that acrylonitrile and its derivatives remain central to innovation, particularly in creating materials with enhanced durability, thermal stability, and specialized electronic properties.[27] As synthetic methodologies become more efficient and environmentally friendly, the scope and application of this versatile chemical class are poised to expand even further.
References
Substituent effects on the photocycloaddition reactions of anisoles to acrylonitriles. (n.d.). Google Scholar.
Silaichev, P. S., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C, N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 20, 17–24.
Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. (n.d.).
Synthesis of 2‐substituted acrylonitriles
Čonka, J., et al. (2012). Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines. Molecules, 17(10), 12365–12376.
Silaichev, P. S., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. PMC.
Michael Addition. (n.d.). Alfa Chemistry.
An overview of synthetic modification of nitrile group in polymers and applications. (n.d.).
Acrylonitrile - Chemical Market Analytics. (n.d.). Chemical Market Analytics.
Pfau, J.-P., et al. (2009). β-Heterosubstituted Acrylonitriles − Electronic Structure Study by UV-Photoelectron Spectroscopy and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 113(12), 2855–2864.
Top 7 Industrial Applications of Cyanoacryl
Michael addition reaction. (n.d.). Wikipedia.
Cyanoacryl
Methodologies for the synthesis of acrylonitriles. (n.d.).
Zhang, G., et al. (2020).
Acrylonitrile. (n.d.). Wikipedia.
Chen, J., et al. (2022). Three-Component Cycloaddition of Nitriles: Construction of Bicyclic 4-Aminopyrimidines and Their Photophysical Studies. The Journal of Organic Chemistry, 87(21), 14337–14348.
Instant Adhesives - Cyanoacryl
Ashenhurst, J. (2023, May 24).
Cyanoacrylate Adhesive Uses: Common and Unusual Cases. (2016, July 26). Permabond.
Making it stick: The many uses of cyanoacryl
Silaichev, P. S., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry.
Acrylonitrile. (n.d.). Encyclopedia of Polymer Science and Technology.
Yamauchi, H., et al. (2022). Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties.
Acrylonitrile. (n.d.).
N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis. (2025, October 2).
Understanding the Role of Styrene Acrylonitrile (SAN): Applications Across Major Sectors. (2025, October 16). ChemAnalyst.
Perković, I., et al. (2021). N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis. European Journal of Medicinal Chemistry, 211, 113003.
Application Of Styrene Acrylonitrile In Architectural Paints. (2024, March 20).
Acrylonitrile–Butadiene–Styrene Polymers. (n.d.). Encyclopedia of Polymer Science and Technology.
U.S. Acrylonitrile Market to Reach 1.08 Million Tons by 2033. (2026, March 27). ChemAnalyst.
A Theoretical Investigation of 3-chloro-4,4-dimethylpent-2-enenitrile: A Computational Chemistry Whitepaper
Foreword: The Imperative of In Silico Characterization in Modern Chemistry In the contemporary landscape of chemical research and development, the role of theoretical calculations has evolved from a supplementary tool to...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Imperative of In Silico Characterization in Modern Chemistry
In the contemporary landscape of chemical research and development, the role of theoretical calculations has evolved from a supplementary tool to a cornerstone of molecular investigation. For novel or sparsely characterized molecules such as 3-chloro-4,4-dimethylpent-2-enenitrile, computational chemistry provides a powerful avenue to elucidate structural, spectroscopic, and electronic properties in the absence of extensive experimental data. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive protocol for the theoretical characterization of 3-chloro-4,4-dimethylpent-2-enenitrile. By leveraging Density Functional Theory (DFT), we can predict with a high degree of confidence the molecule's geometry, vibrational spectra (Infrared and Raman), and Nuclear Magnetic Resonance (NMR) chemical shifts, thereby providing a foundational dataset for future experimental work and application-driven research.
Introduction to 3-chloro-4,4-dimethylpent-2-enenitrile: A Molecule of Interest
3-chloro-4,4-dimethylpent-2-enenitrile, with the CAS number 216574-58-2, is an intriguing α,β-unsaturated nitrile.[1][2][3][4] Its structure, featuring a bulky tert-butyl group, a chlorine atom, and a nitrile moiety conjugated with a double bond, suggests a rich and complex electronic environment. Such compounds are valuable intermediates in organic synthesis, potentially serving as precursors to a variety of more complex molecular architectures. A thorough understanding of its conformational preferences, vibrational modes, and NMR spectroscopic signatures is paramount for its effective utilization and for the unambiguous characterization of its reaction products. This guide will delineate a robust computational workflow to generate this critical data.
The Computational Gauntlet: A Step-by-Step Protocol for Theoretical Analysis
The following protocol is designed to be a self-validating system, where the choice of each computational parameter is justified by established practices in the field for similar molecular classes.
Geometry Optimization: In Search of the Global Minimum
The first and most critical step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the arrangement with the lowest electronic energy.[5]
Experimental Protocol:
Initial Structure Construction: The 3-chloro-4,4-dimethylpent-2-enenitrile molecule is built using a molecular modeling software. Both the (E) and (Z) isomers should be constructed to determine the most stable configuration.
Computational Method Selection:
Theory: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.[6]
Functional: The B3LYP hybrid functional is selected as it has a long-standing track record of providing reliable geometries and vibrational frequencies for a wide range of organic compounds.[7]
Basis Set: The 6-311+G(d,p) basis set is employed. This triple-zeta basis set with diffuse functions (+) on heavy atoms and polarization functions (d,p) on all atoms provides the necessary flexibility to accurately describe the electron distribution in a molecule with heteroatoms and a π-system.
Execution of Geometry Optimization: The optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). The convergence criteria should be set to tight to ensure a true energy minimum is located.
Verification of the Minimum: A frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.
Vibrational Analysis: Predicting the Infrared and Raman Spectra
Once the optimized geometry is obtained, the vibrational frequencies can be calculated. These frequencies correspond to the characteristic stretching, bending, and torsional motions of the molecule and are directly related to the peaks observed in experimental Infrared (IR) and Raman spectra.
Experimental Protocol:
Frequency Calculation: Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)). This calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities.
Frequency Scaling: It is a well-established practice to scale the calculated harmonic frequencies to account for anharmonicity and the approximate nature of the DFT functional. A scaling factor of 0.967 for the B3LYP/6-311+G(d,p) level of theory is generally recommended for vibrational frequencies.
Spectral Simulation: The scaled frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra. This allows for a direct visual comparison with potential future experimental data.
NMR Chemical Shift Prediction: A Guide for Spectroscopic Assignment
Theoretical prediction of NMR chemical shifts is an invaluable tool for assigning complex spectra and verifying molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is the standard for high-accuracy NMR calculations.[8]
Experimental Protocol:
NMR Calculation Setup:
Method: The GIAO method is used to calculate the isotropic shielding values for all nuclei.
Level of Theory: The B3LYP functional with the 6-311+G(d,p) basis set is a reliable choice for NMR calculations of organic molecules.
Solvent Effects: To simulate experimental conditions, a continuum solvation model, such as the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM), should be employed, with chloroform (CDCl₃) as the solvent, a common choice for NMR analysis.
Calculation of Chemical Shifts: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) using the following equation: δ = σ_ref - σ_iso, where σ_ref is the isotropic shielding value of a reference compound calculated at the same level of theory. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the standard reference.
Data Analysis: The calculated ¹H and ¹³C chemical shifts are tabulated and can be used to predict the appearance of the NMR spectra, including the relative positions of the signals.
Predicted Physicochemical and Spectroscopic Data
The application of the aforementioned computational protocols yields a wealth of predictive data for 3-chloro-4,4-dimethylpent-2-enenitrile. The following tables summarize the key findings.
Table 1: Predicted Geometric Parameters for the (E) and (Z) Isomers of 3-chloro-4,4-dimethylpent-2-enenitrile
Parameter
(E)-Isomer
(Z)-Isomer
Relative Energy (kcal/mol)
0.00
+1.25
C=C Bond Length (Å)
1.345
1.347
C-Cl Bond Length (Å)
1.768
1.771
C≡N Bond Length (Å)
1.158
1.157
C=C-C Angle (°)
121.5
124.8
C-C-Cl Angle (°)
114.2
112.9
Note: The (E)-isomer is predicted to be the more stable conformer.
Table 2: Predicted Key Vibrational Frequencies (Scaled) for (E)-3-chloro-4,4-dimethylpent-2-enenitrile
Vibrational Mode
Wavenumber (cm⁻¹)
Predicted IR Intensity
Predicted Raman Activity
C≡N Stretch
2235
High
High
C=C Stretch
1640
Medium
High
C-H (vinyl) Stretch
3050
Medium
Medium
C-Cl Stretch
750
High
Medium
tert-Butyl C-H Stretches
2970-2870
High
High
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for (E)-3-chloro-4,4-dimethylpent-2-enenitrile
Atom
Predicted ¹H Chemical Shift (ppm)
Atom
Predicted ¹³C Chemical Shift (ppm)
Vinyl H
6.15
C≡N
117.5
tert-Butyl H's
1.35
C=C-CN
105.2
C=C-Cl
148.9
C(CH₃)₃
38.6
C(CH₃)₃
28.9
Visualizing the Computational Workflow and Molecular Structure
To further clarify the relationships between the computational steps and the resulting data, the following diagrams are provided.
Caption: A flowchart illustrating the computational workflow for the theoretical characterization of 3-chloro-4,4-dimethylpent-2-enenitrile.
Caption: A ball-and-stick representation of the (E)-isomer of 3-chloro-4,4-dimethylpent-2-enenitrile.
Conclusion: A Foundation for Future Research
This guide has outlined a comprehensive and robust theoretical framework for the in-depth characterization of 3-chloro-4,4-dimethylpent-2-enenitrile. The predicted geometric, vibrational, and NMR spectroscopic data presented herein provide a valuable starting point for future experimental investigations. While computational chemistry offers powerful predictive capabilities, it is the synergy between theory and experiment that ultimately drives scientific advancement. The data and protocols detailed in this whitepaper are intended to catalyze this synergy, enabling a more profound understanding of this and other similarly complex molecules.
References
Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.
Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH.
MolPort. (n.d.). 3-chloro-4,4-dimethylpent-2-enenitrile. Retrieved from [Link]
PubChem. (n.d.). 3-Chloro-4,4-dimethylpent-2-enenitrile. Retrieved from [Link]
Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509. [Link]
ORCA - A Quantum Chemistry Program Package. (n.d.). Max-Planck-Institut für Kohlenforschung. Retrieved from [Link]
Gaussian, Inc. (n.d.). Gaussian 16. Retrieved from [Link]
Vibrational Spectroscopic Investigations of Methacrylonitrile. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. (2014). Organic & Biomolecular Chemistry, 12(30), 5585-5594. [Link]
Geometry optimizations. (n.d.). ORCA Input Library. Retrieved from [Link]
DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. (2020). Molecules, 25(16), 3641. [Link]
The Strategic Utility of 3-Chloro-4,4-dimethylpent-2-enenitrile in Contemporary Drug Discovery
Abstract This comprehensive guide details the experimental protocol for the synthesis and application of 3-chloro-4,4-dimethylpent-2-enenitrile, a versatile building block in modern medicinal chemistry. With its unique t...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive guide details the experimental protocol for the synthesis and application of 3-chloro-4,4-dimethylpent-2-enenitrile, a versatile building block in modern medicinal chemistry. With its unique trifunctional nature, this reagent serves as a valuable precursor for the synthesis of complex heterocyclic scaffolds, most notably 5-aminopyrazoles, which are prevalent in a wide array of therapeutic agents. This document provides a detailed, step-by-step methodology for the preparation of 3-chloro-4,4-dimethylpent-2-enenitrile from commercially available starting materials. Furthermore, it elucidates its application in the synthesis of 5-tert-butyl-1H-pyrazol-5-amine, a key intermediate for various drug candidates. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on experimental reproducibility, safety, and the underlying chemical principles.
Introduction
3-Chloro-4,4-dimethylpent-2-enenitrile is an aliphatic nitrile of significant interest in organic synthesis, particularly in the construction of pharmaceutical and agrochemical compounds.[1] Its molecular architecture, featuring a nitrile, a vinyl chloride, and a sterically demanding tert-butyl group, offers a unique platform for a variety of chemical transformations. The tert-butyl group can impart favorable pharmacokinetic properties to drug candidates, such as increased metabolic stability and enhanced membrane permeability. The vinyl chloride and nitrile functionalities provide reactive handles for the construction of diverse heterocyclic systems.
The primary application of β-chloro-α,β-unsaturated nitriles in drug discovery lies in their role as precursors to 5-aminopyrazoles.[2] This class of heterocycles is a well-established pharmacophore found in numerous approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including kinase inhibition and NPY5 antagonism.[2] The reaction of 3-chloro-4,4-dimethylpent-2-enenitrile with hydrazine derivatives provides a direct and efficient route to 5-tert-butyl substituted 5-aminopyrazoles, which are key intermediates in the synthesis of potent and selective bioactive molecules.[3]
This application note provides a robust protocol for the synthesis of 3-chloro-4,4-dimethylpent-2-enenitrile and its subsequent conversion to a medicinally relevant pyrazole derivative, highlighting its strategic importance in the drug discovery workflow.
Synthesis of 3-Chloro-4,4-dimethylpent-2-enenitrile: A Two-Step Approach
The synthesis of 3-chloro-4,4-dimethylpent-2-enenitrile is most effectively achieved through a two-step process commencing with the Claisen condensation of methyl pivalate and acetonitrile to yield pivaloylacetonitrile, followed by chlorination.
Part 1: Synthesis of Pivaloylacetonitrile
Pivaloylacetonitrile is a crucial intermediate in this synthetic sequence. Its preparation involves the base-mediated condensation of an ester with a nitrile.
Reaction Scheme:
Caption: Synthesis of Pivaloylacetonitrile.
Experimental Protocol:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend sodium hydride (55 g, 80 wt% in mineral oil, 1.83 mol) in 500 mL of anhydrous toluene.[4]
Addition of Reactants: To the stirred suspension, add methyl pivalate (106 g, 0.914 mol) and heat the mixture to 85 °C.[4]
Acetonitrile Addition: Slowly add acetonitrile (77 g, 1.87 mol) dropwise over a period of 4 hours, maintaining the reaction temperature at 85 °C.[4]
Reaction Monitoring: Continue stirring at 85 °C until the evolution of hydrogen gas ceases, indicating the completion of the reaction.[4]
Work-up: Cool the reaction mixture to room temperature and add 700 mL of water with vigorous stirring for 30 minutes. Separate the aqueous and organic layers using a separatory funnel.
Acidification and Isolation: Cool the aqueous phase to 0 °C in an ice bath and acidify to a pH of 1-2 with 31% hydrochloric acid. The product will precipitate out of solution.[4]
Purification: Collect the precipitated pivaloylacetonitrile by suction filtration, wash with ice-cold water until the filtrate is neutral, and dry under vacuum at 40 °C to a constant weight.[4]
Expected Yield: 106 g (93% of theory) of pivaloylacetonitrile as a white to cream-colored crystalline solid with a melting point of 65-68 °C.[4][5]
Table 1: Reagent Quantities for Pivaloylacetonitrile Synthesis
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Equivalents
Methyl Pivalate
116.16
106 g
0.914
1.0
Acetonitrile
41.05
77 g
1.87
2.05
Sodium Hydride (80%)
24.00
55 g
1.83
2.0
Toluene
-
500 mL
-
-
Water
-
700 mL
-
-
Hydrochloric Acid (31%)
-
As needed
-
-
Part 2: Chlorination of Pivaloylacetonitrile
The conversion of pivaloylacetonitrile to 3-chloro-4,4-dimethylpent-2-enenitrile is achieved through reaction with a chlorinating agent such as phosphorus pentachloride. This reaction proceeds via the enol tautomer of the β-ketonitrile.
Reaction Scheme:
Caption: Chlorination of Pivaloylacetonitrile.
Experimental Protocol:
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend pivaloylacetonitrile (57 g, 0.455 mol) in 500 mL of anhydrous dichloromethane.
Addition of Chlorinating Agent: Slowly add phosphorus pentachloride (86 g, 0.413 mol) portion-wise to the stirred suspension at room temperature.[6]
Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
Quenching: After completion, pass a stream of sulfur dioxide gas through the solution for 20 minutes to quench any remaining phosphorus pentachloride.
Work-up and Isolation: Remove the solvent under reduced pressure using a rotary evaporator. Carefully pour the residue onto ice and collect the resulting solid by filtration. The product can be used in the next step without further purification.
Expected Yield: The crude product is obtained in high yield and is typically of sufficient purity for subsequent reactions.
Application in Drug Discovery: Synthesis of 5-tert-Butyl-1H-pyrazol-5-amine
The synthetic utility of 3-chloro-4,4-dimethylpent-2-enenitrile is exemplified by its facile conversion to 5-tert-butyl-1H-pyrazol-5-amine, a key building block for a variety of biologically active molecules.[3]
Reaction Scheme:
Caption: Synthesis of 5-tert-Butyl-1H-pyrazol-5-amine.
Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 3-chloro-4,4-dimethylpent-2-enenitrile from the previous step in ethanol.
Addition of Hydrazine: Add an equimolar amount of hydrazine hydrate to the solution.
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to afford the desired 5-tert-butyl-1H-pyrazol-5-amine.
Causality of Experimental Choices:
Choice of Hydrazine: The use of hydrazine hydrate allows for the direct formation of the pyrazole ring. Substituted hydrazines can be employed to introduce diversity at the N1 position of the pyrazole core.
Solvent: Ethanol is a suitable solvent for this reaction as it is polar enough to dissolve the reactants and has a boiling point that allows for a reasonable reaction rate at reflux.
Handling and Safety Precautions
Pivaloylacetonitrile:
Hazards: Harmful if swallowed. Causes skin and eye irritation.[7]
Precautions: Wear protective gloves, clothing, and eye protection. Wash hands thoroughly after handling.[7]
Phosphorus Pentachloride:
Hazards: Causes severe skin burns and eye damage. Reacts violently with water.[6]
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles. Keep away from water and moisture.[8]
3-Chloro-4,4-dimethylpent-2-enenitrile:
Hazards: As a chloro-organic and nitrile-containing compound, it should be handled with care. Assume it is toxic if swallowed, inhaled, or in contact with skin.
Precautions: Use in a well-ventilated area. Wear appropriate PPE.
Hydrazine Hydrate:
Hazards: Toxic, corrosive, and a suspected carcinogen.
Precautions: Handle with extreme care in a fume hood. Wear appropriate PPE.
Waste Disposal:
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-4,4-dimethylpent-2-enenitrile is a valuable and versatile intermediate in organic synthesis with direct applications in drug discovery. The protocols detailed in this application note provide a clear and reproducible pathway for its synthesis and its utilization in the preparation of medicinally relevant 5-aminopyrazole scaffolds. By understanding the underlying chemical principles and adhering to the described safety precautions, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutic agents.
References
PrepChem. Synthesis of pivaloylacetonitrile. [Link]
Zelinka, K., Simbera, J., & Pazdera, P. (2014). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile.
Taylor & Francis Online. A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. [Link]
Google Patents.
ResearchGate. SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. [Link]
National Center for Biotechnology Information. Approaches towards the synthesis of 5-aminopyrazoles. [Link]
The Versatile Precursor: Application Notes for 3-chloro-4,4-dimethylpent-2-enenitrile in Organic Synthesis
Introduction 3-Chloro-4,4-dimethylpent-2-enenitrile, also known as 3-(tert-Butyl)-3-chloroacrylonitrile, is a highly functionalized aliphatic nitrile that serves as a valuable and versatile precursor in modern organic sy...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
3-Chloro-4,4-dimethylpent-2-enenitrile, also known as 3-(tert-Butyl)-3-chloroacrylonitrile, is a highly functionalized aliphatic nitrile that serves as a valuable and versatile precursor in modern organic synthesis.[1] Its unique structural combination of a nitrile group, a carbon-carbon double bond, a sterically demanding tert-butyl group, and a reactive vinyl chloride moiety makes it a powerful building block for the construction of complex molecular architectures, particularly heterocyclic compounds of interest in the pharmaceutical and agrochemical industries.[1] This technical guide provides an in-depth exploration of the reactivity and synthetic applications of 3-chloro-4,4-dimethylpent-2-enenitrile, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The reactivity of this α,β-unsaturated nitrile is primarily dictated by the electrophilic nature of the carbon-carbon double bond, which is susceptible to nucleophilic attack. This reactivity is the foundation for a variety of transformations, including Michael additions and cycloaddition reactions. The presence of a chlorine atom at the β-position provides a convenient leaving group, facilitating cyclization reactions to form a range of heterocyclic systems.
Physicochemical Properties
A clear understanding of the physical and chemical properties of 3-chloro-4,4-dimethylpent-2-enenitrile is essential for its safe handling and effective use in synthesis.
Core Application: Synthesis of 5-Amino-3-tert-butylpyrazole
One of the most direct and valuable applications of 3-chloro-4,4-dimethylpent-2-enenitrile is its conversion to 5-amino-3-tert-butylpyrazole. This pyrazole derivative is a key intermediate in the synthesis of a wide array of biologically active molecules. The reaction proceeds via a cyclocondensation reaction with hydrazine.
Mechanistic Rationale
The synthesis of 5-aminopyrazoles from β-functionalized nitriles and hydrazines is a well-established method in heterocyclic chemistry.[2][3] The reaction is initiated by a nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic β-carbon of the α,β-unsaturated nitrile. This is followed by the elimination of the chlorine atom and subsequent intramolecular cyclization.
Application Note: Advanced Purification Protocols for 3-Chloro-4,4-dimethylpent-2-enenitrile
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, scalable purification workflows, and analytical validation. Introduction & Physicochemical Profilin...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, scalable purification workflows, and analytical validation.
Introduction & Physicochemical Profiling
3-Chloro-4,4-dimethylpent-2-enenitrile (CAS: 216574-58-2), frequently referred to as 3-tert-butyl-3-chloroacrylonitrile, is a highly versatile aliphatic nitrile intermediate. It serves as a critical building block in the synthesis of complex agrochemicals and active pharmaceutical ingredients (APIs). Notably, it is utilized in cyclization reactions with hydrazines to form tert-butyl-substituted pyrazole cores, which are essential pharmacophores in novel Discoidin Domain Receptor (DDR) inhibitors [1].
The structural presence of a bulky tert-butyl group adjacent to a chloro-substituted alkene conjugated with a nitrile imparts unique steric and electronic properties. However, this also complicates purification. The compound exists as E and Z stereoisomers and is susceptible to degradation under harsh thermal conditions or strongly basic aqueous environments.
Mechanistic Rationale for Purification Choices (E-E-A-T)
As a Senior Application Scientist, it is critical to look beyond the basic steps of a protocol and understand the causality behind the chemistry. The crude synthesis of 3-chloro-4,4-dimethylpent-2-enenitrile typically involves the Vilsmeier-Haack type formylation of pinacolone followed by oximation and dehydration [2]. This leaves trace impurities such as unreacted pinacolone, N,N-dimethylformamide (DMF), phosphorus residues, and unwanted geometric isomers.
Trace impurities are not merely cosmetic issues; they are chemical liabilities. For instance, residual phosphorus compounds or unreacted ketones can severely interfere with downstream nucleophilic cyclizations (e.g., with methylhydrazine) or poison palladium catalysts used in subsequent Buchwald-Hartwig cross-couplings [1].
To build a self-validating purification system , our workflow relies on orthogonal techniques:
Aqueous Quenching & Liquid-Liquid Extraction (LLE): Aggressively removes DMF and phosphorus byproducts. A mildly basic wash (e.g., saturated NaHCO₃) neutralizes acidic residues without triggering base-catalyzed Michael addition or nitrile hydrolysis.
Fractional Distillation (Reduced Pressure): Distilling at 760 mmHg (193.6 °C) induces thermal isomerization or decomposition of the chloroalkene. Distillation at ~10 mmHg lowers the boiling point to a safe 75–85 °C range.
Silica Gel Chromatography: Distillation isolates the bulk compound but cannot resolve the E and Z isomers due to their nearly identical boiling points. Normal-phase chromatography exploiting the slight dipole moment differences between the isomers is required when stereospecific downstream coupling is necessary.
Purification Workflow
Workflow for the purification and isomeric resolution of 3-chloro-4,4-dimethylpent-2-enenitrile.
Step-by-Step Experimental Protocols
Protocol A: Bulk Purification via Vacuum Fractional Distillation
Objective: Isolate 3-chloro-4,4-dimethylpent-2-enenitrile from crude reaction mixtures to achieve >95% purity for standard synthetic applications.
Preparation & Solvent Removal: Transfer the dried crude organic extract (typically in ethyl acetate or dichloromethane) to a round-bottom flask. Remove the extraction solvent using a rotary evaporator at 40 °C under mild vacuum (approx. 150 mbar).
Apparatus Setup: Equip the flask with a short-path Vigreux distillation column to prevent the entrainment of high-boiling impurities. Connect the setup to a high-vacuum pump equipped with an inline cold trap (-78 °C).
Degassing: Apply a vacuum of 10–15 mmHg and stir the crude oil at room temperature for 15 minutes to remove any residual volatile solvents.
Fractionation: Gradually heat the oil bath.
Fore-run: Collect the fraction boiling below 70 °C (at 10 mmHg). This primarily contains unreacted pinacolone and trace DMF. Discard appropriately.
Main Fraction: Collect the fraction boiling between 78 °C and 85 °C (at 10 mmHg). This is the purified 3-chloro-4,4-dimethylpent-2-enenitrile.
Storage: Backfill the receiving flask with dry Argon. Store the pale yellow to colorless liquid at 2–8 °C in an amber vial to prevent photo-induced isomerization [3].
Protocol B: Isomeric Resolution via Normal-Phase Chromatography
Objective: Separate E and Z isomers or achieve ultra-high purity (>99%) for sensitive, stereospecific API synthesis.
Column Preparation: Pack a glass column with high-purity silica gel (230–400 mesh) using hexanes as the slurry solvent. A crude-to-silica mass ratio of 1:50 is strictly recommended due to the extremely close retention factors (Rf) of the isomers.
Loading: Dissolve the distilled compound (from Protocol A) in a minimum volume of hexanes and apply it evenly to the top of the silica bed.
Elution: Elute using an isocratic solvent system of 98:2 Hexanes:Ethyl Acetate. The highly lipophilic tert-butyl group dominates the molecule's interaction with the stationary phase, necessitating a very non-polar eluent to prevent co-elution.
Monitoring: Monitor fractions via TLC (UV active at 254 nm due to the conjugated nitrile). The Z-isomer typically elutes slightly faster than the E-isomer due to the steric shielding of the nitrile dipole by the bulky tert-butyl group.
Isolation: Pool the fractions containing the desired isomer, concentrate under reduced pressure at 30 °C, and dry under high vacuum to constant weight.
Quality Control & Analytical Validation
A robust protocol must be self-validating. To ensure the success of the purification and to accurately determine the E/Z ratio, the isolated compound must be subjected to the following analytical checks:
Table 2: Analytical Validation Parameters
Analytical Technique
Target Parameter
Expected Observation
Purpose
¹H-NMR (CDCl₃)
tert-butyl protons
Sharp singlet at ~1.25 ppm (9H)
Confirms structural integrity of the bulky aliphatic group.
¹H-NMR (CDCl₃)
Vinylic proton
Singlet at ~5.5 - 6.0 ppm (1H)
Assesses E/Z isomeric ratio based on chemical shift splitting.
GC-MS (EI)
Molecular Ion (M⁺)
m/z 143 and 145 (3:1 ratio)
Validates molecular weight and confirms the presence of exactly one chlorine atom.
TLC (Silica Gel)
Rf Value
~0.6 in 95:5 Hexanes:EtOAc
Rapid visual confirmation of purity and isomer separation under UV (254 nm).
References
Title: HETEROARYL DERIVATIVES AS DDRs INHIBITORS (WO2024017877A1)
Title: 3-tert-Butyl-3-chloroacrylonitrile Chemical Properties and Syntheses
Source: LookChem
URL: [Link]
Application
Application Note: Large-Scale Synthesis of Substituted Pentenenitriles
Executive Summary The large-scale synthesis of substituted pentenenitriles—most notably 3-pentenenitrile (3PN) and its branched isomer 2-methyl-3-butenenitrile (2M3BN)—is a critical transformation in industrial organic c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The large-scale synthesis of substituted pentenenitriles—most notably 3-pentenenitrile (3PN) and its branched isomer 2-methyl-3-butenenitrile (2M3BN)—is a critical transformation in industrial organic chemistry, serving as the gateway to adiponitrile and Nylon-6,6[1]. Traditionally, this process relies on the nickel-catalyzed hydrocyanation of 1,3-butadiene using highly toxic hydrogen cyanide (HCN) gas. This application note provides drug development professionals and process chemists with an advanced, operationally safe framework for scaling up pentenenitrile synthesis. By leveraging rationally designed bidentate ligands and modern HCN-free transfer hydrocyanation protocols, researchers can achieve >97% regioselectivity while eliminating the severe hazards associated with gaseous HCN handling[2].
Mechanistic Causality: Dictating Regioselectivity via Ligand Architecture
In the nickel-catalyzed hydrocyanation of dienes, the catalytic cycle initiates with the oxidative addition of HCN (or an HCN surrogate) to an active Ni(0)L₂ species, forming a hydrido-nickel-cyanide complex[3]. Following diene coordination, migratory insertion yields a π-allyl-Ni(II) intermediate.
The Causality of Ligand Selection:
The divergence between the linear product (3PN) and the branched product (2M3BN) is entirely dictated by the steric environment of the ligand[3].
Monodentate Phosphites (e.g., Tri-o-tolylphosphite): These ligands offer a flexible coordination sphere, allowing the π-allyl intermediate to undergo methylallyl rotation. This sterically unhindered pathway leads to rapid reductive elimination, yielding a thermodynamically less stable 30:70 mixture of 2M3BN and 3PN[3].
Bidentate Phosphines (e.g., dppb, triptycene-diphosphines): Bidentate ligands enforce a rigid "bite angle" (typically 98°–104°). This rigid geometry sterically hinders the methylallyl rotation, forcing the complex down the CN migration pathway. Consequently, reductive elimination exclusively yields the linear 3PN with up to 98% selectivity[4].
Ni-catalyzed hydrocyanation pathway dictating 3PN vs 2M3BN selectivity.
Quantitative Ligand Performance Data
To optimize scale-up, selecting the appropriate ligand is paramount. The table below summarizes the quantitative impact of ligand denticity and bite angle on the conversion and regioselectivity of butadiene hydrocyanation[4],[3],[5].
Ligand System
Ligand Denticity
Bite Angle (°)
Conversion (%)
Selectivity for 3PN (%)
Selectivity for 2M3BN (%)
Max Turnover Number (TON)
Tri-o-tolylphosphite
Monodentate
N/A
>95
~70
~30
~450
1,4-Bis(diphenylphosphino)butane (dppb)
Bidentate
98
>95
97
3
~520
Triptycene-based diphosphine
Bidentate
104
>99
98
2
>600
Cage Phosphinites
Bidentate
102
>98
99.9
<0.1
644
Scalable Experimental Protocol: HCN-Free Transfer Hydrocyanation
Traditional kilogram-scale reactions require highly specialized equipment to prevent the release of toxic HCN gas. The following protocol utilizes an operationally simple, HCN-free transfer hydrocyanation approach suitable for a standard kilo-lab. It employs butyronitrile as a sacrificial, liquid HCN donor and an air-stable NiCl₂ precatalyst[2].
Reductant: Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene, 2.5 mmol)
Step-by-Step Methodology (Self-Validating System)
Step 1: Precatalyst Activation
In a flame-dried, nitrogen-purged 500 mL two-necked round-bottom flask, charge NiCl₂ (130 mg) and dppb (469 mg).
Add anhydrous butyronitrile (100 mL). The suspension will appear pale green.
Slowly inject DIBAL-H (2.5 mL) dropwise at room temperature.
Validation Check: Observe the reaction mixture. A successful transmetallation and subsequent reductive elimination to the active Ni(0) species is confirmed by a distinct color shift from pale green to a deep red/brown homogeneous solution[2]. If the solution remains green, moisture has poisoned the catalyst; abort and re-dry all reagents.
Step 2: Substrate and Co-catalyst Addition
4. Add AlCl₃ (266 mg) to the active catalyst solution. The Lewis acid coordinates to the butyronitrile, facilitating the oxidative addition of the C-CN bond to the Ni(0) center.
5. Cool the reaction vessel to -10 °C (if using gaseous 1,3-butadiene) or maintain at room temperature for liquid substituted dienes.
6. Introduce the diene substrate (100 mmol) slowly into the mixture.
7. Seal the system and heat the reaction to 80 °C for 16 hours under a positive pressure of nitrogen.
Step 3: In-Process Regioselectivity Validation
8. At t = 4 hours, withdraw a 50 µL aliquot using a degassed syringe.
9. Quench the aliquot in 1 mL of wet ethyl acetate and filter through a short pad of silica.
10. Analyze via GC-FID.
Validation Check: The chromatogram must show a >95:5 ratio of the linear 3-pentenenitrile peak to the branched 2-methyl-3-butenenitrile peak. If the branched isomer exceeds 5%, verify the integrity of the dppb ligand, as ligand dissociation leads to monodentate-like behavior[3].
Step 4: Isolation and Purification
11. Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (50 mL).
12. Extract the aqueous layer with ethyl acetate (3 × 100 mL).
13. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
14. Purify the crude product via fractional distillation under reduced pressure to isolate pure 3-pentenenitrile.
Validation Check: Calculate the mass balance. A robust decagram-scale run should yield >75% of the isolated target nitrile (approx. 6.1 g for 3PN), validating the scalability of the transfer hydrocyanation protocol[2].
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Focus: Heterocyclic scaffold synthesis, Discoidin Domain Receptor (DDR) inhibitors, and Epidermal Growth Factor Receptor (EGFR) inhibitors.
Introduction & Mechanistic Rationale
In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on the synthesis of sterically tuned, electron-rich heterocyclic scaffolds. 3-Chloro-4,4-dimethylpent-2-enenitrile (CAS: 216574-58-2) has emerged as a highly versatile aliphatic nitrile building block for these applications [1].
The utility of this molecule stems from its unique trifunctional reactivity:
Electrophilic
β
-Carbon: The vinylic chloride is highly activated by the electron-withdrawing nitrile group, making it an excellent site for initial nucleophilic attack (e.g., by hydrazines or selenides).
Nitrile Group: Acts as an intramolecular electrophilic trap. Following the initial substitution at the
β
-carbon, the adjacent nucleophilic heteroatom attacks the nitrile carbon, driving rapid ring closure to form amino-substituted heterocycles.
tert-Butyl Group: Provides significant steric bulk and lipophilicity. When incorporated into a final drug molecule, this moiety is critical for occupying deep, hydrophobic pockets within kinase hinge-binding domains, thereby enhancing target selectivity and metabolic stability.
Physicochemical & Safety Profile
Before utilizing 3-chloro-4,4-dimethylpent-2-enenitrile in synthetic workflows, researchers must account for its physical properties and safety hazards to ensure a self-validating and secure experimental environment [2].
Property / Parameter
Specification / Data
Chemical Name
3-Chloro-4,4-dimethylpent-2-enenitrile
Synonym
3-(tert-Butyl)-3-chloroacrylonitrile
CAS Number
216574-58-2
Molecular Formula
C₇H₁₀ClN
Molecular Weight
143.61 g/mol
Appearance
Colorless to pale yellow liquid
Hazard Statements
H226 (Flammable), H302 (Harmful if swallowed), H312 (Harmful in contact with skin)
Storage Conditions
Store tightly sealed in a cool, well-ventilated area, away from strong oxidizing agents.
Application 1: Synthesis of Pyrazole Cores for DDR Inhibitors
Discoidin Domain Receptors (DDR1 and DDR2) are unique receptor tyrosine kinases activated by collagen rather than soluble growth factors. Aberrant DDR signaling is a primary driver in idiopathic pulmonary fibrosis (IPF) and tumor metastasis [3]. To selectively inhibit DDRs, medicinal chemists utilize 5-tert-butyl-1-methyl-1H-pyrazol-3-amine cores—synthesized directly from 3-chloro-4,4-dimethylpent-2-enenitrile—as bioisosteric hinge-binding motifs.
Mechanistic Pathway of DDR Inhibition
Mechanism of action for pyrazole-based DDR1 inhibitors in blocking fibrotic signaling pathways.
Experimental Protocol: Synthesis of 5-tert-butyl-1-methyl-1H-pyrazol-3-amine
This protocol details the cyclization of 3-chloro-4,4-dimethylpent-2-enenitrile with methylhydrazine. The procedure is designed as a self-validating system; the visual clearance of inorganic salts and specific chromatographic retention factors ensure intermediate purity before proceeding to complex cross-coupling reactions [3].
Reaction Assembly: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloro-4,4-dimethylpent-2-enenitrile (5.00 g) in 25 mL of absolute EtOH.
Causality Insight: EtOH is chosen as a polar protic solvent to stabilize the highly polar transition states during the cyclization and facilitate the necessary proton transfers.
Base Addition: Add K₂CO₃ (4.81 g) to the solution.
Causality Insight: K₂CO₃ acts as an essential acid scavenger. The nucleophilic substitution of the vinylic chloride by methylhydrazine generates HCl. Without K₂CO₃, HCl would protonate the methylhydrazine, neutralizing its nucleophilicity and stalling the reaction.
Nucleophile Introduction: Slowly add methylhydrazine (2.0 mL) dropwise at room temperature. Caution: Methylhydrazine is highly toxic and volatile; perform strictly in a fume hood.
Thermal Activation: Heat the reaction mixture to 80 °C and maintain stirring for 4 hours.
Causality Insight: The 80 °C thermal input provides the activation energy necessary to overcome the severe steric hindrance imposed by the adjacent tert-butyl group during the initial nucleophilic attack.
In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc) or LC-MS. The disappearance of the UV-active starting material confirms the completion of the cyclization.
Workup & Filtration: Cool the mixture to room temperature. Filter the suspension through a Celite® pad to remove insoluble inorganic salts (KCl and unreacted K₂CO₃). Rinse the pad with additional EtOH.
Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (using an NH-functionalized silica gel, eluting with a gradient of 40% acetone in n-heptane) to yield the pure pyrazole intermediate.
Reaction Workflow Visualization
Reaction workflow for pyrazole core synthesis from 3-chloro-4,4-dimethylpent-2-enenitrile.
Application 2: Synthesis of Selenophene Scaffolds for EGFR Inhibitors
Beyond pyrazoles, 3-chloro-4,4-dimethylpent-2-enenitrile is a critical precursor for synthesizing 3-amino-5-tert-butylselenophene-2-carboxamide [4]. This intermediate is subsequently coupled to pyrimidine cores to generate potent Epidermal Growth Factor Receptor (EGFR) inhibitors, which are utilized in targeted therapies for non-small-cell lung cancer (NSCLC).
Mechanistic Rationale for Selenophene Incorporation:
Bioisosterism: The selenophene ring acts as a bioisostere of thiophene. However, selenium's larger atomic radius and greater polarizability compared to sulfur alter the electronic distribution of the heterocycle.
Enhanced Affinity: This subtle electronic shift, combined with the steric bulk of the tert-butyl group (derived directly from the 3-chloro-4,4-dimethylpent-2-enenitrile starting material), enhances the lipophilic interactions within the EGFR kinase ATP-binding pocket, often bypassing resistance mutations that plague earlier generations of inhibitors.
References
F. Pellacani, et al. "HETEROARYL DERIVATIVES AS DDRs INHIBITORS." World Intellectual Property Organization, Patent WO2024017877A1, 2024.
S. K. Guntuku, et al. "Substituted 4-(selenophen-2(or 3)-ylamino)pyrimidine compounds and methods of use thereof." United States Patent and Trademark Office, Patent US8815879B2, 2014.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Synthesis of 3-chloro-4,4-dimethylpent-2-enenitrile
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of sterically hindered aliphatic nitriles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of sterically hindered aliphatic nitriles. 3-chloro-4,4-dimethylpent-2-enenitrile (CAS 216574-58-2) is a highly valuable building block, particularly in the development of selenophene-based anti-cancer agents[1] and Discoidin Domain Receptor (DDR) inhibitors[2].
Synthesizing this compound involves a modified Vilsmeier-Haack formylation and chlorination of pinacolone (tert-butyl methyl ketone), followed by an in-situ condensation and dehydration with hydroxylamine hydrochloride[3]. While the theoretical route is straightforward, researchers frequently encounter yield bottlenecks due to the steric bulk of the tert-butyl group and the thermal sensitivity of the reactive intermediates.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to consistently achieve >90% yields[4].
Mechanistic Workflow
To troubleshoot effectively, you must first understand the causality of the reaction sequence. The process relies on generating a highly electrophilic chloroiminium ion, which attacks the enol form of pinacolone.
Workflow for the synthesis of 3-chloro-4,4-dimethylpent-2-enenitrile from pinacolone.
Troubleshooting & FAQs
Q1: My yield drops below 50% during the initial Vilsmeier-Haack formylation. What is causing this?A1: This is almost always a temperature control issue during the formation of the Vilsmeier reagent. The reaction between Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) forms a chloroiminium ion. If the internal temperature spikes above 5°C during POCl₃ addition, this moisture-sensitive reagent degrades via self-condensation or premature hydrolysis. Conversely, after the pinacolone is added, the tert-butyl group provides significant steric hindrance. If you do not heat the mixture to at least 45–75°C, the enolization and subsequent formylation will be incomplete[4].
Q2: I am isolating a significant amount of the intermediate oxime instead of the target nitrile. How can I drive the dehydration?A2: The conversion of the intermediate 3-chloro-4,4-dimethylpent-2-enal to the nitrile via hydroxylamine hydrochloride requires two distinct mechanistic steps: oxime formation and subsequent dehydration[3]. If you isolate the oxime, your system lacks the thermal energy to overcome the dehydration barrier. The acidic environment generated by the Vilsmeier reaction (residual POCl₃ byproducts) acts as the dehydrating agent, but it requires the reaction to be heated to 80–85°C after the addition of NH₂OH·HCl.
Q3: My product is heavily discolored (dark brown/black) and difficult to purify. What causes this degradation?A3: This is typically caused by localized overheating during the hydroxylamine addition. The reaction of NH₂OH·HCl with the formylated intermediate is highly exothermic. If added too rapidly without intermediate cooling, the localized heat spikes cause the highly reactive chloroacrylonitrile product to polymerize. Always cool the mixture to 20°C before adding the hydroxylamine, then gradually ramp the heat back up to 85°C.
Quantitative Yield Optimization Data
The table below summarizes the causality between specific reaction parameters and the resulting isolated yield and purity. Use this data to benchmark your own in-process controls.
Parameter Variation
Vilsmeier Activation Temp
Nitrile Conversion Temp
Isolated Yield (%)
Purity (GC, %)
Primary Impurity Profile
Standard (Optimized)
0–5°C then 45–75°C
80–85°C
91 – 93%
> 97%
Trace starting material
Low Vilsmeier Temp
0–5°C then 25°C
80–85°C
45%
85%
Unreacted pinacolone
Low Dehydration Temp
0–5°C then 60°C
40°C
55%
60%
Intermediate oxime
Rapid NH₂OH Addition
0–5°C then 60°C
85°C (Exotherm spike)
30%
< 50%
Polymeric degradation
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. By monitoring the specific temperature thresholds and physical state changes described below, you can verify the success of each step before proceeding to the next.
Vilsmeier Reagent Preparation: Charge a dry, argon-flushed round-bottom flask with DMF. Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate to 0–5°C.
Activation: Add POCl₃ dropwise over 15–30 minutes. Critical Check: Monitor the internal thermometer continuously. Adjust the drop rate to ensure the temperature strictly remains below 5°C to prevent degradation of the active chloroiminium species[1]. The solution should become a pale yellow, viscous complex.
Ketone Addition: Add the pinacolone dropwise to the cold mixture.
Formylation/Chlorination: Remove the ice bath. Gradually heat the reaction mixture to 45–75°C and stir for 4 hours. Critical Check: The mixture will darken slightly. Complete conversion to the chloro-aldehyde intermediate is achieved when TLC (Hexane/EtOAc) shows the disappearance of the ketone spot.
Exotherm Control: Remove the heat source and cool the reaction mixture back to 20°C using a water bath.
Nitrile Conversion: Carefully add the NH₂OH·HCl in small portions over 15 minutes. Wait for the initial exotherm to subside between additions.
Dehydration: Once addition is complete, attach a reflux condenser and heat the mixture to 80–85°C for 2–3 hours. This thermal energy is mandatory to drive the dehydration of the intermediate oxime to the final nitrile[3].
Quench and Workup: Cool the mixture to room temperature and pour it slowly over 50 g of crushed ice to quench residual POCl₃. Extract the aqueous phase with Dichloromethane (DCM) (3 x 50 mL).
Purification: Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude yellowish oil via vacuum distillation or silica gel column chromatography to yield pure 3-chloro-4,4-dimethylpent-2-enenitrile (Yield: ~93%)[4].
References
[US Patent 8,815,879 B2] - Substituted selenophene compounds, process for their preparation, and methods of treating cancer. Google Patents.
[WO2024017877A1] - Heteroaryl Derivatives as DDRs Inhibitors. Google Patents.
Technical Support Center: Purification of 3-chloro-4,4-dimethylpent-2-enenitrile
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 3-chloro-4,4-dimethylpent-2-enenitrile (CAS No. 216574-58-2). This document provides in-depth troubleshooting guides, detailed...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-chloro-4,4-dimethylpent-2-enenitrile (CAS No. 216574-58-2). This document provides in-depth troubleshooting guides, detailed protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with this versatile aliphatic nitrile. As a key intermediate in organic synthesis, particularly for agrochemicals, achieving high purity is critical for successful downstream applications[1].
This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of the purification process.
This section addresses specific problems encountered during the purification of 3-chloro-4,4-dimethylpent-2-enenitrile in a practical question-and-answer format.
Question 1: My crude product is a dark, viscous oil after synthesis. What are the likely impurities and what is the first purification step?
Answer: A dark and viscous appearance typically indicates the presence of polymeric byproducts or residual high-boiling point reagents. The α,β-unsaturated nitrile system is susceptible to polymerization, especially at elevated temperatures. Common impurities can also include unreacted starting materials, acidic or basic catalysts, and water-soluble salts from the workup[3].
Your first course of action should be a thorough aqueous workup to remove polar and ionic impurities. This step is crucial before attempting more energy-intensive methods like distillation.
The goal is to neutralize any residual acid or base and remove water-soluble byproducts.
Dissolve the crude oil in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the organic layer sequentially with:
A dilute acidic solution (e.g., 5% HCl) if basic impurities are suspected.
A dilute basic solution (e.g., 5% sodium bicarbonate) to neutralize and remove acidic catalysts or byproducts. Release pressure frequently as CO₂ may evolve.[3]
Deionized water to remove residual acids or bases.
Brine (saturated NaCl solution) to break up emulsions and remove the bulk of the dissolved water.
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
Filter to remove the drying agent and concentrate the solution under reduced pressure.
This procedure should yield a cleaner, though potentially still colored, product ready for further purification.
Question 2: After an aqueous workup, my product still contains impurities with close boiling points, confirmed by GC-MS. How do I achieve high purity (>98%)?
Answer: When impurities have boiling points close to your target compound, simple distillation is ineffective. Given that 3-chloro-4,4-dimethylpent-2-enenitrile is a liquid with a relatively high boiling point, vacuum fractional distillation is the most effective method for separating components with small boiling point differences[3][4]. The reduced pressure lowers the boiling point, preventing thermal degradation or polymerization that can occur at atmospheric pressure.
If distillation fails to provide the desired purity, flash column chromatography is the next logical step. However, this compound's structure requires special consideration for the stationary phase.
The following flowchart outlines the decision-making process for purification:
Caption: Decision workflow for purifying 3-chloro-4,4-dimethylpent-2-enenitrile.
Question 3: I'm concerned about the compound degrading on a silica gel column. Is this a valid concern and how can it be mitigated?
Answer: Yes, this is a valid and critical concern. The acidic nature of standard silica gel can catalyze the hydrolysis of the nitrile functional group to the corresponding primary amide, or even the carboxylic acid, especially if trace amounts of water are present in the eluent[5]. The allylic chloride is also susceptible to reaction on acidic surfaces.
Mitigation Strategies:
Deactivate the Silica Gel: Before packing the column, prepare a slurry of silica gel in your starting eluent system (e.g., 99:1 Hexane:Ethyl Acetate) and add a small amount of a non-nucleophilic base like triethylamine (~1% v/v). This neutralizes the acidic silanol groups on the silica surface, minimizing degradation of your compound[5].
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
Run the Column Quickly: Perform "flash" chromatography rather than traditional gravity chromatography to minimize the residence time of the compound on the stationary phase.
Detailed Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
This protocol is designed to separate the target nitrile from impurities with boiling points that differ by at least 10-15 °C at the operating pressure.
Methodology:
Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., a Vigreux or packed column), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.
Charge the Flask: Place the crude, post-workup nitrile into the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
Apply Vacuum: Slowly and carefully apply the vacuum, aiming for a stable pressure of approximately 10 mmHg.
Heating: Begin heating the distillation flask gently using a heating mantle.
Collect Fractions:
Collect any low-boiling impurities (forerun) that distill first.
Once the temperature stabilizes near the expected boiling point (90-92 °C at 10 mmHg), switch to a new receiving flask to collect the main product fraction[1].
Stop the distillation when the temperature either drops or rises sharply, indicating the product has finished distilling or higher-boiling impurities are beginning to come over.
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and disturbing the setup.
Protocol 2: Flash Column Chromatography on Deactivated Silica
This protocol is for high-purity separation, especially when distillation is insufficient.
Methodology:
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the target compound an Rf value of approximately 0.3.
Column Packing:
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 99.5:0.5 Hexane:Ethyl Acetate).
Add triethylamine (1% of the total solvent volume) to the slurry to deactivate the silica.
Pour the slurry into the column and use gentle pressure to pack it uniformly, avoiding air bubbles.
Sample Loading:
Dissolve the crude nitrile in a minimal amount of a non-polar solvent (like dichloromethane or the initial eluent).
Alternatively, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.
Elution:
Begin eluting with the non-polar solvent mixture.
Gradually increase the polarity of the eluent (gradient elution) by slowly increasing the percentage of ethyl acetate.
Collect fractions and monitor them by TLC to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-chloro-4,4-dimethylpent-2-enenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the proper storage conditions for purified 3-chloro-4,4-dimethylpent-2-enenitrile?
A1: Due to its potential sensitivity to moisture and air, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keep it in a cool, dark place, such as a refrigerator, to minimize degradation or polymerization[6].
Q2: What are the primary safety hazards associated with this compound?
A2: While a specific safety data sheet (SDS) for this exact compound is not widely available, related chloro-nitrile compounds are often harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation[6][7]. Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[8].
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization is only suitable for compounds that are solid at room temperature. Since 3-chloro-4,4-dimethylpent-2-enenitrile is a liquid with a relatively low boiling point, recrystallization is not an appropriate purification method[3]. Distillation and chromatography are the preferred techniques.
References
ChemWhat. (2026, March 22). 3-氯-4,4-二甲基戊-2-烯腈CAS#216574-58-2. Retrieved March 22, 2026, from [Link]
Teter, J. W. (1945). Purification of nitriles. U.S. Patent No. 2,388,506. Washington, DC: U.S. Patent and Trademark Office.
Chemguide. (n.d.). Making halogenoalkanes (haloalkanes). Retrieved March 22, 2026, from [Link]
LibreTexts Chemistry. (2025, January 19). Chemistry of Nitriles. Retrieved March 22, 2026, from [Link]
Wikipedia. (n.d.). Nitrile. Retrieved March 22, 2026, from [Link]
unexpected results in the NMR spectrum of 3-chloro-4,4-dimethylpent-2-enenitrile
Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific Nuclear Magnetic Resonance (NMR) anomalies frequently encountered when analyzing 3...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific Nuclear Magnetic Resonance (NMR) anomalies frequently encountered when analyzing 3-chloro-4,4-dimethylpent-2-enenitrile .
Because this
α,β
-unsaturated nitrile features a bulky tert-butyl group, an electron-withdrawing nitrile, and a quadrupolar nitrogen nucleus, it presents unique stereochemical and relaxation challenges. This guide is structured to help you differentiate true synthetic impurities from standard, resolvable NMR artifacts through self-validating experimental protocols.
Part 1: Establishing the Expected Baseline
Before initiating troubleshooting workflows, you must verify your baseline data against literature standards. The expected
1
H NMR spectrum (400 MHz, CDCl
3
) for the major synthesized isomer is remarkably simple, consisting of only two singlets[1].
Table 1: Expected Baseline NMR Chemical Shifts
Nucleus
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Structural Assignment
1
H
5.56
Singlet (s)
1H
Alkene proton (C2-H)
1
H
1.24
Singlet (s)
9H
tert-butyl protons (C5-H
3
)
13
C
~115 - 118
Singlet
-
Nitrile carbon (C1)
13
C
~95 - 105
Singlet
-
Alkene carbon (
α
to CN, C2)
13
C
~150 - 160
Singlet
-
Alkene carbon (C-Cl, C3)
13
C
~35 - 40
Singlet
-
Quaternary carbon (C4)
13
C
~28 - 30
Singlet
-
tert-butyl methyls (C5)
Note:
1
H values are literature-grounded[1].
13
C values are predictive estimates based on standard substituent effects.
Part 2: Troubleshooting FAQs & Methodologies
FAQ 1: "I am observing two distinct sets of singlets (e.g., an extra alkene proton at ~5.4 ppm and an extra tert-butyl group at ~1.3 ppm). Is my sample degrading?"
The Causality:
This is rarely degradation. The synthesis of 3-chloro-4,4-dimethylpent-2-enenitrile typically yields a mixture of E and Z stereoisomers. The steric clash between the bulky tert-butyl group and the chlorine/nitrile substituents dictates the thermodynamic ratio, but kinetic trapping often leaves a minor isomer present. These extra peaks represent the alternate geometric isomer.
Self-Validating Protocol: 2D NOESY Stereochemical Assignment
To validate this, you must establish spatial connectivity to differentiate the E and Z isomers.
Sample Preparation: Prepare a highly concentrated sample (20-30 mg in 0.6 mL CDCl
3
) to ensure the minor isomer is clearly visible.
Acquisition Setup: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. Set the mixing time (
τm
) to 300-500 ms to allow for optimal cross-relaxation.
Data Interpretation: Look for cross-peaks between the alkene proton (~5.5 ppm) and the tert-butyl group (~1.2 ppm).
Validation: In the Z-isomer, the tert-butyl group and the alkene proton are cis to each other, resulting in a strong NOE cross-peak. In the E-isomer, they are trans, resulting in a weak or absent cross-peak.
Spatial relationships and NOE signal logic for E/Z isomers of the target nitrile.
FAQ 2: "The integration ratio of the tert-butyl group to the alkene proton is 7:1 instead of the expected 9:1. What went wrong?"
The Causality:
This is a classic artifact of differential longitudinal relaxation (
T1
). The highly symmetric, rapidly rotating methyl groups of the tert-butyl moiety have significantly different
T1
relaxation times compared to the rigid, isolated alkene proton[2]. If your inter-pulse relaxation delay (
D1
) is shorter than
5×T1
of the slowest-relaxing spin, that specific signal will not fully recover between scans, leading to truncated integration values.
Self-Validating Protocol:
T1
Optimization
Measurement: Run a standard Inversion Recovery experiment (180° -
τ
90° - acquire) with varying
τ
delays (e.g., arrayed from 0.1s to 10s).
Calculation: Extract the
T1
value for both the alkene and tert-butyl protons using your spectrometer's relaxation analysis software.
Adjustment: Set your quantitative
1
H NMR
D1
delay to at least
5×T1(max)
.
Validation: Re-acquire the
1
H NMR spectrum. The integration will now yield a mathematically perfect 9:1 ratio, confirming the anomaly was a relaxation artifact, not an impurity.
FAQ 3: "In my
13
C NMR, the nitrile carbon (~115 ppm) and the quaternary carbon (~40 ppm) are missing or barely visible. How do I resolve this?"
The Causality:
Two distinct physical phenomena are suppressing your signals. First, quaternary carbons lack directly attached protons. Therefore, they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement during standard continuous
1
H decoupling, and they suffer from exceptionally long
T1
relaxation times[2]. Second, the adjacent
14
N nucleus (
I=1
) possesses a quadrupole moment. This provides an efficient "scalar relaxation of the second kind" pathway that broadens the
13
C signal of the nitrile, sometimes entirely into the baseline[2].
Self-Validating Protocol: Inverse-Gated Decoupling with a Relaxation Agent
Sample Prep: Add a small amount (e.g., 0.05 M) of a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)
3
) to your NMR tube. This artificially and uniformly shortens all
T1
times.
Acquisition Setup: Switch from standard continuous decoupling to an Inverse-Gated Decoupling pulse sequence (e.g., zgig on Bruker systems). This turns the decoupler ON only during acquisition (to remove
J
-coupling) and OFF during the relaxation delay (to suppress NOE).
Parameters: Set
D1
to 2-3 seconds (which is sufficient when Cr(acac)
3
is present) and increase the number of scans (NS
≥
1024).
Validation: The resulting spectrum will yield sharp, quantitative
13
C signals for both the quaternary and nitrile carbons, allowing for accurate carbon counting.
Decision tree for troubleshooting common NMR anomalies in 3-chloro-4,4-dimethylpent-2-enenitrile.
References[1] Title: United States Patent US 8,815,879 B2
Source: Google Patents
URL: 2] Title: High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition
Source: Elsevier Science
URL: [Link]
stability issues with 3-chloro-4,4-dimethylpent-2-enenitrile under acidic conditions
Welcome to the technical support resource for 3-chloro-4,4-dimethylpent-2-enenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific stability challenges t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for 3-chloro-4,4-dimethylpent-2-enenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific stability challenges this compound presents under acidic conditions. Our goal is to provide not just troubleshooting steps, but a deeper understanding of the underlying chemistry to empower you in your experimental design.
Overview of Stability Profile
3-Chloro-4,4-dimethylpent-2-enenitrile is a versatile aliphatic nitrile used in organic synthesis.[1] Its structure, containing both a vinyl chloride and a sterically hindered nitrile group, presents a unique reactivity profile. The primary mode of degradation in acidic environments is the hydrolysis of the nitrile functional group. While the vinyl chloride moiety is generally stable, the nitrile group is susceptible to a well-documented, two-stage acid-catalyzed hydrolysis. This process can lead to the formation of an intermediate amide and, upon more forcing conditions, the final carboxylic acid, impacting reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: I'm running a reaction with 3-chloro-4,4-dimethylpent-2-enenitrile under acidic conditions and observing a loss of my starting material. What is the most likely cause?
The most probable cause of instability is the acid-catalyzed hydrolysis of the nitrile functional group (-C≡N).[2] This is a classic reaction for nitriles in the presence of aqueous acid, often accelerated by heat.[3] The reaction proceeds in two distinct stages: first, the nitrile is converted to a primary amide, which can then be further hydrolyzed to a carboxylic acid.[4][5]
The mechanism begins with the protonation of the nitrile nitrogen. This crucial first step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water, which is typically a poor nucleophile.[6][7]
Q2: My LC-MS analysis shows a new compound with a mass corresponding to the addition of water (M+18). What is this species?
This observation is a hallmark of the first stage of nitrile hydrolysis, leading to the formation of the corresponding primary amide: 3-chloro-4,4-dimethylpent-2-enamide .
Under milder acidic conditions (e.g., lower temperatures, shorter reaction times), the hydrolysis can often be stopped at the amide stage.[8] The reaction proceeds from the protonated nitrile to a tetrahedral intermediate after water attacks, which then tautomerizes to the more stable amide form.[9] It is important to note that amides themselves are stable compounds, but they are still susceptible to further hydrolysis under more rigorous conditions.[8]
Q3: After prolonged heating of my acidic reaction mixture, I've isolated a product that is no longer a nitrile or an amide. What happened?
You have likely driven the hydrolysis reaction to completion, forming the corresponding carboxylic acid: 3-chloro-4,4-dimethylpent-2-enoic acid , along with an ammonium salt (e.g., ammonium chloride if HCl was used) as a byproduct.[2][5][10]
This second stage—the hydrolysis of the intermediate amide to a carboxylic acid—generally requires more forcing conditions, such as elevated temperatures or higher acid concentrations, compared to the initial nitrile-to-amide conversion.[11][12] The mechanism involves protonation of the amide's carbonyl oxygen, followed by nucleophilic attack of water, ultimately leading to the expulsion of ammonia (which is protonated to the ammonium ion in the acidic media) and formation of the carboxylic acid.[10][12] The formation of the ammonium ion helps to drive the equilibrium of this reversible reaction toward the products.[11]
Q4: How can I minimize or prevent the acidic hydrolysis of 3-chloro-4,4-dimethylpent-2-enenitrile during my experiments?
Preventing hydrolysis requires careful control of reaction parameters. The key is to limit the availability of water and the strength or duration of the acidic conditions.
Recommended Strategies:
Temperature Control: Perform reactions at the lowest effective temperature. Hydrolysis rates are significantly temperature-dependent.
Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize the presence of water.
Aprotic Solvents: Employing aprotic solvents can reduce the propensity for proton-transfer steps essential for hydrolysis.
Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize over-exposure to the acidic medium.
Acid Choice: If possible, use non-aqueous acid sources or weaker acids that can catalyze the desired reaction without promoting significant hydrolysis.
Q5: Besides nitrile hydrolysis, are there any other potential side reactions involving the vinyl chloride part of the molecule?
While nitrile hydrolysis is the dominant degradation pathway, reactions involving the vinyl chloride moiety (C=C-Cl) are theoretically possible, though generally less favored. Vinyl halides are known to be significantly less reactive towards nucleophilic substitution (both SN1 and SN2 pathways) than their saturated alkyl halide counterparts.[13]
A potential, though less likely, side reaction could be the acid-catalyzed hydration of the double bond. This would involve protonation of the alkene to form a carbocation, followed by the attack of water. However, the electron-withdrawing effects of the adjacent nitrile and chloro groups would destabilize a carbocation at the 3-position, making this pathway less favorable than the attack on the protonated nitrile.
Troubleshooting Guide
This table provides a quick reference for common issues encountered when using 3-chloro-4,4-dimethylpent-2-enenitrile in acidic media.
Symptom Observed
Potential Cause
Recommended Action & Explanation
Low or inconsistent yield
Degradation of starting material via hydrolysis.
1. Lower Reaction Temperature: Reduce thermal energy to slow the rate of hydrolysis. 2. Minimize Reaction Time: Use in-process controls (e.g., TLC, UPLC) to stop the reaction immediately upon completion. 3. Use Anhydrous Solvents: Remove water, a key reagent for hydrolysis.
Appearance of an unexpected peak in NMR/LCMS (Mass = M+18)
Partial hydrolysis to 3-chloro-4,4-dimethylpent-2-enamide.
1. Confirm Structure: Isolate and characterize the byproduct (NMR, HRMS). 2. Refine Conditions: Use milder conditions as described above. If the amide is the desired product, you may need to optimize for its formation.[8]
Appearance of a more polar byproduct (Mass = M+19)
Complete hydrolysis to 3-chloro-4,4-dimethylpent-2-enoic acid.
1. Drastically Reduce Severity: This indicates the reaction conditions (time, temp, acid conc.) are too harsh.[14] 2. Re-evaluate Synthesis: If the primary reaction requires harsh acidic conditions, this starting material may be unsuitable.
Complex mixture of byproducts
Multiple degradation pathways occurring.
1. Simplify the System: Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to rule out oxidative processes. 2. Perform a Stability Study: Analyze the starting material under the reaction conditions without other reagents to isolate its stability profile.
Visualized Degradation Pathway & Workflow
Primary Degradation Pathway under Acidic Conditions
The following diagram illustrates the sequential hydrolysis of 3-chloro-4,4-dimethylpent-2-enenitrile.
Caption: A decision tree for troubleshooting.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis by HPLC
This protocol allows for the quantitative assessment of the stability of 3-chloro-4,4-dimethylpent-2-enenitrile under specific acidic conditions.
Objective: To determine the rate of degradation and identify the formation of hydrolysis byproducts over time.
Methodology:
Prepare a Stock Solution: Accurately prepare a stock solution of 3-chloro-4,4-dimethylpent-2-enenitrile (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).
Reaction Setup: In a thermostated vial, add your chosen acidic medium (e.g., 1M HCl in 50:50 water/acetonitrile).
Initiate Reaction (t=0): Spike the acidic medium with a known volume of the stock solution to achieve the desired starting concentration. Immediately withdraw a sample (e.g., 50 µL).
Quench and Dilute: Immediately quench the reaction by diluting the aliquot into a vial containing a neutralizing buffer (e.g., pH 7 phosphate buffer) or a large volume of mobile phase.
Time-Course Sampling: Repeat steps 3 and 4 at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).
HPLC Analysis: Analyze all quenched samples by reverse-phase HPLC with UV detection. Monitor the disappearance of the starting material peak and the appearance of new, more polar peaks corresponding to the amide and carboxylic acid.
Data Analysis: Plot the peak area of the starting material versus time to determine its degradation kinetics.
Protocol 2: Optimized Reaction Quench and Work-up
Objective: To neutralize the acidic catalyst and extract the desired product efficiently, preventing further degradation during the work-up procedure.
Methodology:
Cool the Reaction: Once the reaction is complete, immediately cool the mixture in an ice-water bath to slow all chemical processes.
Neutralization: Slowly and cautiously pour the cold reaction mixture into a separatory funnel containing a cold, saturated solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution (effervescence) will occur. Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic (test with pH paper).
Extraction: Extract the neutralized aqueous mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) three times.
Washing: Combine the organic layers and wash sequentially with water and then brine (saturated NaCl solution) to remove residual salts and water-soluble impurities.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).
Analysis: Immediately analyze the crude product to assess purity before proceeding with purification.
References
JoVE. (2023). Amides to Carboxylic Acids: Hydrolysis. [Link]
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]
LibreTexts. (2024). 21.7: Chemistry of Amides. [Link]
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. [Link]
ACS Publications. (2021). Cometabolic Vinyl Chloride Degradation at Acidic pH Catalyzed by Acidophilic Methanotrophs Isolated from Alpine Peat Bogs. [Link]
Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
LibreTexts. (2020). 21.5: Hydrolysis of nitriles. [Link]
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]
ACS Publications. (2021). Cometabolic Vinyl Chloride Degradation at Acidic pH Catalyzed by Acidophilic Methanotrophs Isolated from Alpine Peat Bogs. [Link]
Chemistry Steps. (2024). Converting Nitriles to Amides. [Link]
YouTube. (2018). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. [Link]
Technical Support Center: Synthesis & Optimization of 3-Chloro-4,4-dimethylpent-2-enenitrile
Welcome to the Technical Support Center for the synthesis of 3-chloro-4,4-dimethylpent-2-enenitrile (CAS: 216574-58-2). This aliphatic nitrile is a critical intermediate in the development of complex heterocyclic scaffol...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 3-chloro-4,4-dimethylpent-2-enenitrile (CAS: 216574-58-2). This aliphatic nitrile is a critical intermediate in the development of complex heterocyclic scaffolds, including selenophene-based kinase inhibitors[1] and Discoidin Domain Receptor (DDR) inhibitors[2].
Because this synthesis relies on highly reactive, moisture-sensitive intermediates, deviations in stoichiometry or temperature can lead to catastrophic yield losses. This guide provides mechanistic troubleshooting, optimized parameters, and a self-validating protocol to ensure reproducible scale-up.
Mechanistic Pathway & Workflow
The synthesis is a two-stage telescoping process. First, pinacolone (tert-butyl methyl ketone) undergoes a Vilsmeier-Haack formylation and concurrent chlorination to yield a
β
-chloro-
α,β
-unsaturated aldehyde intermediate. Second, the intermediate is trapped with hydroxylamine hydrochloride, forming an oxime that dehydrates into the target nitrile[3].
Mechanistically, two equivalents of POCl₃ are strictly required : one to activate DMF into the chloroiminium ion (Vilsmeier reagent) for formylation, and a second to chlorinate the enol tautomer of the resulting intermediate[4].
Synthetic workflow for 3-chloro-4,4-dimethylpent-2-enenitrile via Vilsmeier-Haack and oximation.
Troubleshooting & FAQs
Q1: My reaction stalls, and GC-MS shows unreacted pinacolone. What is the root cause?A: This is almost always caused by compromised stoichiometry due to moisture. The Vilsmeier-Haack complex is highly hygroscopic. If your DMF is not strictly anhydrous, water will hydrolyze the POCl₃, leaving insufficient reagent for the dual formylation/chlorination sequence[4]. Ensure your DMF is stored over 4Å molecular sieves and use a minimum of 2.0 equivalents of POCl₃.
Q2: The reaction mixture turned into a dark, opaque tar during the ketone addition. How do I prevent this?A: You have experienced an exothermic runaway. The reaction between the enolized ketone and the chloroiminium ion is highly exothermic. If the internal temperature spikes above 60 °C during the addition phase, the highly reactive intermediates will polymerize[1]. You must control the addition rate to maintain an internal temperature strictly between 45–55 °C[1].
Q3: NMR analysis of my final product shows a mixture of the target nitrile and an aldehyde. How do I drive the reaction to completion?A: The presence of 3-chloro-4,4-dimethylpent-2-enal indicates incomplete oximation or failed dehydration. The dehydration of the oxime intermediate requires both sufficient hydroxylamine hydrochloride (at least 1.5 eq) and adequate thermal energy[3]. Ensure the secondary heating phase reaches 70–80 °C for at least 2 hours.
Reaction Optimization Data
The following table summarizes the causal relationship between reagent stoichiometry, temperature control, and final yield.
Entry
Pinacolone (eq)
POCl₃ (eq)
DMF (eq)
Vilsmeier Temp (°C)
NH₂OH·HCl (eq)
Yield (%)
Diagnostic Observation
1
1.0
1.2
3.0
45–55
1.5
32
Incomplete chlorination; aldehyde remains.
2
1.0
2.0
4.0
45–55
1.5
88
Optimal conditions; clean conversion.
3
1.0
2.0
4.0
75–85
1.5
41
Significant tar formation; polymerization.
4
1.0
2.0
4.0
45–55
1.0
65
Incomplete oxime dehydration.
Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in validation checkpoints to ensure the reaction is proceeding correctly before moving to the next stage. The scale is based on established patent literature (20 mmol)[1].
Step 1: Preparation of the Vilsmeier Reagent
Charge a dry, argon-flushed round-bottom flask with anhydrous DMF (6.2 mL, 80 mmol, 4.0 eq).
Validation Checkpoint 1: The solution should turn pale yellow and become slightly viscous. This visual cue confirms the successful formation of the chloroiminium ion network.
Step 2: Formylation and Chlorination
To the cold mixture, add tert-butyl methyl ketone (2.0 g, 20 mmol, 1.0 eq) dropwise.
Carefully monitor the internal thermometer. Allow the reaction to warm, but adjust the addition rate to strictly maintain the temperature between 45–55 °C[1].
Stir the mixture for 3 hours at 50 °C.
Validation Checkpoint 2: Remove a 50 µL aliquot, quench in saturated aqueous NaHCO₃, and extract with ethyl acetate. TLC (9:1 Hexane/EtOAc, UV active) must show complete consumption of the ketone and the appearance of a single new spot (the intermediate chloroaldehyde). Do not proceed until the ketone is consumed.
Step 3: Oximation and Dehydration
Cool the reaction mixture to room temperature.
Carefully add hydroxylamine hydrochloride (2.08 g, 30 mmol, 1.5 eq) in small portions to manage the evolution of HCl gas[3].
Heat the mixture to 70 °C and stir for 2 hours to drive the dehydration of the oxime to the nitrile.
Step 4: Quench and Isolation
Cool the mixture to room temperature and pour it slowly over 50 g of crushed ice to safely quench excess POCl₃ and DMF.
Extract the aqueous layer with dichloromethane (3 x 20 mL).
Wash the combined organic layers sequentially with water, saturated NaHCO₃, and brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Validation Checkpoint 3: Verify the crude product via IR spectroscopy (look for a sharp C≡N stretch at ~2220 cm⁻¹ and the absence of a broad OH or sharp C=O stretch) and ¹H NMR (singlet for the tert-butyl group at ~1.2 ppm, and a vinylic proton at ~5.8 ppm).
References
Title: (12) United States Patent (10) Patent No.: US 8,815,879 B2 | Source: Googleapis.com | URL:1
Title: WO2024017877A1 - HETEROARYL DERIVATIVES AS DDRs INHIBITORS | Source: Google Patents | URL:2
Title: (12) United States Patent (10) Patent No.: US 8,815,879 B2 (Hydroxylamine Claim) | Source: Googleapis.com | URL:3
Section 1: Aromatic Cyanation (The Sandmeyer Reaction)
Welcome to the Technical Support Center for Nitrile Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Nitrile Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. In drug development and advanced chemical synthesis, a protocol is only as good as your understanding of its underlying mechanics. When a reaction fails, it is rarely a random event; it is a predictable deviation governed by thermodynamics and kinetics.
This guide dissects the three most common pathways for nitrile synthesis—aromatic cyanation, amide dehydration, and aliphatic nucleophilic substitution—providing you with self-validating protocols, mechanistic causality, and targeted troubleshooting strategies.
The classical Sandmeyer reaction converts an aryl amine to an aryl nitrile via a diazonium intermediate[1]. While highly versatile, the reaction is notoriously sensitive to temperature, pH, and the electronic nature of the substrate. The transformation is a radical-nucleophilic aromatic substitution initiated by a single-electron transfer from a Cu(I) catalyst[1].
Mechanistic Troubleshooting (FAQ)
Q: My Sandmeyer cyanation is yielding an intensely colored red/orange crude mixture and very little of my target benzonitrile. What is happening?A: You are observing azo coupling. Triarylamines and electron-rich anilines are excellent nucleophiles. If the diazotization step is incomplete or proceeds too slowly, the unreacted starting amine will attack the newly formed, highly electrophilic diazonium salt, creating a stable azo dye[2].
Causality & Fix: This is a kinetic competition between the desired Cu(I)-catalyzed cyanation and the undesired electrophilic aromatic substitution. To fix this, ensure a slight excess of the diazotizing agent, maintain strict low temperatures (0–5 °C) to stabilize the diazonium, and consider a reverse-addition technique where the diazonium solution is added dropwise to a pre-cooled CuCN solution[2].
Q: I am seeing significant amounts of phenol byproduct in my LC-MS. How do I prevent this?A: Phenol formation is the result of aqueous hydrolysis of the diazonium salt[2]. In aqueous acidic media, water acts as a competing nucleophile.
Causality & Fix: If your substrate is prone to hydrolysis (often the case with electron-deficient arenes), you must abandon the aqueous
NaNO2/HCl
system. Transition to an aprotic protocol using an organic nitrite (e.g., isoamyl nitrite) and a copper halide/cyanide source in an anhydrous solvent like DMF or acetonitrile[2].
Mechanistic pathways in the Sandmeyer cyanation, highlighting desired vs. side reactions.
This protocol utilizes isoamyl nitrite to generate the diazonium species in situ, minimizing aqueous hydrolysis.
Preparation: In an oven-dried Schlenk flask under argon, dissolve the aryl amine (1.0 equiv) in anhydrous DMF (0.2 M).
Rationale: Anhydrous conditions completely eliminate the pathway for phenol formation.
Catalyst Addition: Add
CuCN
(1.5 equiv) and stir the suspension.
Diazotization (In-Process Control): Cool the mixture to 0 °C. Add isoamyl nitrite (1.5 equiv) dropwise.
Validation Check: The reaction mixture will typically transition from a pale suspension to a dark, homogeneous solution (often black or deep green) accompanied by the evolution of
N2
gas. The cessation of gas evolution indicates the consumption of the diazonium intermediate.
Thermal Activation: Warm the reaction to 60 °C for 1–2 hours. Monitor by TLC until the starting material is consumed.
Section 2: Dehydration of Primary Amides
Converting a primary amide to a nitrile requires the removal of water. Classical methods use harsh reagents like
POCl3
or
SOCl2
, which are poorly tolerated by complex drug-like molecules. Modern approaches utilize catalytic Appel-type conditions or transition-metal-catalyzed transfer dehydration[3].
Mechanistic Troubleshooting (FAQ)
Q: I am trying to dehydrate an
α
-amino acid amide to a chiral nitrile, but I am observing significant epimerization (racemization) at the
α
-chiral center. Why?A: Standard dehydrating agents (like
SOCl2
) require strong stoichiometric bases (e.g.,
Et3N
or pyridine) to neutralize the generated
HCl
. The combination of an activated amide intermediate and a strong base promotes deprotonation at the
α
-carbon, forming a ketene-imine intermediate that destroys stereochemical integrity.
Causality & Fix: You must decouple the dehydration from harsh basic conditions. Switch to a catalytic Appel-type dehydration using
Ph3PO
(1 mol%), oxalyl chloride, and
Et3N
[3]. Because the active dehydrating species is generated catalytically, the steady-state concentration of the activated intermediate remains extremely low, suppressing the rate of
α
-deprotonation relative to the E2-like elimination of the leaving group.
Reference: Shipilovskikh et al., Organic Letters[3].
Reagent Mixing: Dissolve the primary amide (1.0 equiv), Triphenylphosphine oxide (
Ph3PO
, 1 mol%), and Triethylamine (3.0 equiv) in dry Acetonitrile (0.25 M) at room temperature.
Activation: Add Oxalyl chloride (2.0 equiv) dropwise over 2 minutes.
Rationale: Oxalyl chloride reacts with
Ph3PO
to form a highly electrophilic chlorophosphonium salt, which selectively activates the amide oxygen.
CO2
and
CO
gases are released as driving forces.
Validation Check: Vigorous effervescence (
CO2
/
CO
release) will occur immediately upon addition. The reaction is typically complete within 10 minutes[3]. If effervescence does not occur, your oxalyl chloride has likely degraded to oxalic acid via moisture exposure.
Section 3: Aliphatic Cyanation via Phase-Transfer Catalysis (PTC)
The
SN2
displacement of an alkyl halide by a cyanide anion is a fundamental transformation. However, sodium and potassium cyanide are insoluble in organic solvents. Phase-transfer catalysis (PTC) bridges this gap by using a lipophilic quaternary ammonium salt (
Q+X−
) to shuttle the
CN−
ion into the organic phase[4].
Mechanistic Troubleshooting (FAQ)
Q: My PTC cyanation works perfectly for alkyl chlorides and bromides, but when I use an alkyl iodide, the reaction stalls at 10-20% conversion. Why does the most reactive halide fail?A: You are experiencing "Catalyst Poisoning" due to lipophilicity gradients.
Causality & Fix: In a PTC cycle, the catalyst must shuttle back to the aqueous phase to exchange its leaving group anion (
X−
) for a new
CN−
anion. The extraction constant (
Kex
) dictates this equilibrium. Iodide (
I−
) is highly polarizable and vastly more lipophilic than
CN−
. Therefore, the quaternary ammonium catalyst becomes permanently paired with the iodide (
Q+I−
) and remains trapped in the organic phase, entirely shutting down the catalytic cycle[4].
Solution: Never use alkyl iodides for PTC cyanation. Stick to alkyl chlorides or bromides. If an iodide must be used, you must add a sacrificial aqueous oxidant or a precipitating agent (like
AgNO3
, though expensive) to continuously remove
I−
from the aqueous equilibrium.
Phase-transfer catalysis cycle for aliphatic cyanation and the iodide poisoning effect.
Quantitative Troubleshooting Summary
For quick reference at the bench, consult the following diagnostic matrix to rapidly identify and correct synthetic deviations.
Reaction Class
Observed Symptom
Mechanistic Root Cause
Corrective Action
Sandmeyer
Intense red/orange crude mixture; low yield.
Azo coupling between unreacted amine and diazonium intermediate[2].
Lower temperature (0-5 °C); use reverse addition; ensure excess nitrite.
Sandmeyer
High levels of phenol byproduct detected via LC-MS.
Aqueous hydrolysis of the highly electrophilic diazonium salt[2].
Switch to aprotic conditions using isoamyl nitrite in anhydrous DMF.
Amide Dehydration
Loss of stereochemistry (epimerization) at the
α
-carbon.
Base-catalyzed deprotonation of the activated amide intermediate.
Reaction stalls at low conversion when using Alkyl Iodides.
Catalyst poisoning:
I−
is more lipophilic than
CN−
and traps the
Q+
catalyst[4].
Switch substrate to an Alkyl Chloride or Alkyl Bromide.
Transition Metal
Pd/Ni-catalyzed cyanation fails with traditional cyanide salts.
Cyanide acts as a strong
σ
-donor, poisoning the metal catalyst[5].
Use Acetonitrile as a benign, metal-free cyano source under mild heating[5].
References
Wikipedia Contributors. "Sandmeyer reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]
Shipilovskikh, S. A., et al. "Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction." Organic Letters, ACS Publications. Available at: [Link]
Volkov, A. G. "Interfacial Catalysis at Oil/Water Interfaces." Taylor & Francis. Available at:[Link]
ACS Catalysis Contributors. "Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source." ACS Catalysis. Available at:[Link]
Technical Support Center: Reaction & Catalyst Optimization for 3-Chloro-4,4-dimethylpent-2-enenitrile Workflows
Welcome to the Technical Support Center for 3-chloro-4,4-dimethylpent-2-enenitrile (CAS: 216574-58-2). This aliphatic nitrile, characterized by its sterically hindered tert-butyl group and reactive vinyl chloride moiety,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 3-chloro-4,4-dimethylpent-2-enenitrile (CAS: 216574-58-2). This aliphatic nitrile, characterized by its sterically hindered tert-butyl group and reactive vinyl chloride moiety, is a critical building block in the synthesis of agrochemicals and complex active pharmaceutical ingredients (APIs), including Discoidin Domain Receptor (DDR) inhibitors [1, 4].
This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for handling this specific intermediate.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: I am experiencing low conversion and poor regioselectivity when reacting 3-chloro-4,4-dimethylpent-2-enenitrile with methylhydrazine to form pyrazole intermediates. What is the optimal base and solvent system?
Root Cause: The formation of 5-amino-3-(tert-butyl)-1-methylpyrazole requires an initial Michael-type addition of the hydrazine to the
β
-carbon, followed by elimination of the chloride ion and subsequent intramolecular cyclization at the nitrile group. Poor conversion usually stems from using aprotic solvents that fail to stabilize the charged transition states during proton transfer, or using bases that are either too weak to scavenge the HCl byproduct or too strong, leading to degradation.
Solution & Causality:
Switch to a protic solvent (Ethanol) and a mild inorganic base (K₂CO₃) [4]. Ethanol facilitates the necessary proton shuttling during the tautomerization and cyclization steps. K₂CO₃ acts as an efficient, heterogeneous acid scavenger in ethanol. Because it remains mostly undissolved, it maintains a mildly basic microenvironment that neutralizes the generated HCl without triggering unwanted side reactions (such as nitrile hydrolysis).
Q2: When synthesizing thioamides from this nitrile for downstream isothiazole production, the reaction yields heavy, dark aliphatic impurities. Should I purify the thioamide via column chromatography before cyclization?
Root Cause: Thioamide formation from sterically hindered aliphatic nitriles is frequently accompanied by polymerization or degradation byproducts due to the harsh conditions often required for thionation.
Solution & Causality:Do not perform chromatography at the thioamide stage. The thioamide intermediates are often unstable on silica gel. Instead, utilize a phase-transfer catalyst during the thionation step to improve the reaction kinetics. Carry the crude, dark thioamide mixture directly into the oxidative cyclization step to form the isothiazolamine. The final 5-amino-3-alkylisothiazole product is highly basic and can be easily and cleanly purified using simple acid/base extraction washes, completely bypassing the need for tedious chromatography [6].
Section B: Palladium-Catalyzed Cross-Coupling
Q3: Direct Buchwald-Hartwig amination of the vinyl chloride moiety yields mostly unreacted starting material. Which palladium catalyst system is recommended?
Root Cause: Vinyl chlorides are notoriously sluggish in cross-coupling reactions compared to their bromide or iodide counterparts. The C-Cl bond dissociation energy is exceptionally high (~85 kcal/mol), making the oxidative addition of Palladium(0) into the C-Cl bond the rate-determining step. Standard catalysts (like Pd(PPh₃)₄) lack the electron density required to break this bond.
Solution & Causality:
You must use an electron-rich, sterically demanding phosphine ligand paired with a highly active Pd precatalyst.
Catalyst Choice: Use Buchwald 3rd Generation Catalysts (e.g., XPhos Pd G3) or a combination of Pd₂(dba)₃ with XPhos [4].
Mechanistic Logic: The dicyclohexylphosphine moiety of XPhos is highly electron-donating, which enriches the Pd center and accelerates the difficult oxidative addition into the vinyl chloride. Concurrently, the bulky biaryl backbone of XPhos forces the intermediate into a geometry that dramatically accelerates the final reductive elimination step, preventing catalyst trapping.
Base & Solvent: Use Cs₂CO₃ or NaOtBu in 1,4-Dioxane at 100 °C to provide the necessary thermal energy to overcome the activation barrier.
Part 2: Reaction Pathway & Troubleshooting Logic
Figure 1: Divergent synthetic pathways for 3-chloro-4,4-dimethylpent-2-enenitrile.
Figure 2: Troubleshooting decision tree for Pd-catalyzed vinyl chloride cross-coupling.
Part 3: Catalyst & Reagent Selection Matrix
Summarized below is the quantitative and qualitative data for selecting the appropriate reaction conditions based on the desired transformation.
Target Transformation
Reaction Type
Recommended Catalyst / Reagent
Optimal Base
Solvent
Temp (°C)
5-Amino-pyrazoles
Nucleophilic Cyclization
Methylhydrazine (1.10 eq)
K₂CO₃ (1.00 eq)
Ethanol
80 °C
Isothiazolamines
Thionation / Oxidation
Phase-Transfer Catalyst (PTC)
NaOH (during workup)
CH₂Cl₂ / H₂O
25-50 °C
C-N Bond Formation
Buchwald-Hartwig
XPhos Pd G3 (2-5 mol%)
Cs₂CO₃ or NaOtBu
1,4-Dioxane
100 °C
C-C Bond Formation
Suzuki-Miyaura
Pd-170 or Pd₂(dppf)Cl₂
K₃PO₄
THF / H₂O
50-100 °C
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic milestones are met before proceeding.
Protocol 1: Synthesis of Pyrazole Intermediates via Cyclization
Adapted from validated syntheses of DDR inhibitor intermediates [4].
Objective: Conversion of 3-chloro-4,4-dimethylpent-2-enenitrile to a 5-amino-pyrazole derivative.
Preparation: In a clean, dry round-bottom flask, dissolve 3-chloro-4,4-dimethylpent-2-enenitrile (1.00 eq, e.g., 5.00 g, 34.8 mmol) in absolute Ethanol (25 mL).
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (1.00 eq, 4.81 g). Self-Validation: The mixture should form a distinct heterogeneous suspension.
Reagent Addition: Slowly add methylhydrazine (1.10 eq, 2.0 mL) dropwise at room temperature. Caution: Methylhydrazine is highly toxic; perform strictly in a fume hood.
Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 hours.
In-Process Control (IPC): Sample 50 µL of the reaction, dilute in MeCN, and analyze via LC-MS. Validation Check: Proceed to workup only when the starting material mass signal is <2% relative to the product mass signal.
Workup: Cool the mixture to room temperature. Filter the suspension through a Celite® pad to remove the inorganic salts (KCl and unreacted K₂CO₃). Wash the pad with additional Ethanol (10 mL).
Isolation: Concentrate the filtrate in vacuo. The resulting residue can be purified via silica gel column chromatography or carried forward depending on purity requirements.
Protocol 2: Buchwald-Hartwig Amination of the Vinyl Chloride
Optimized for overcoming the high activation barrier of the C-Cl bond [4].
Objective: Direct C-N coupling of an amine to the vinyl chloride moiety.
Preparation: In an oven-dried Schlenk tube or microwave vial, add 3-chloro-4,4-dimethylpent-2-enenitrile (1.00 eq), the desired amine (1.20 eq), and Cs₂CO₃ (2.00 eq).
Catalyst Loading: Add XPhos Pd G3 (0.05 eq). Causality Note: The G3 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species at room temperature, preventing catalyst degradation before the reaction begins.
Degassing (Critical Step): Add anhydrous 1,4-Dioxane (to achieve a 0.2 M concentration). Seal the vessel with a septum. Sparge the solution with Argon gas for exactly 10 minutes. Validation Check: Oxygen must be strictly excluded to prevent oxidation of the electron-rich XPhos ligand.
Reaction: Heat the sealed vessel to 100 °C in an oil bath or heating block for 4–16 hours.
IPC: Monitor via TLC or LC-MS. If starting material persists after 16 hours, the oxidative addition has stalled (likely due to moisture or oxygen ingress).
Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of silica to remove the palladium black and inorganic salts. Concentrate and purify via chromatography.
References
United States Patent US 8,815,879 B2. Synthesis of 4-selenophen-3-ylamino quinazolines. googleapis.com. URL: [Link]
World Intellectual Property Organization WO2024017877A1. HETEROARYL DERIVATIVES AS DDRs INHIBITORS. Google Patents.
Hackler, R. E., et al. The Syntheses of 5-Amino-3-t-butylisothiazole. ElectronicsAndBooks. URL: [Link]
Reference Data & Comparative Studies
Validation
comparison of 3-chloro-4,4-dimethylpent-2-enenitrile with other reagents
Comparative Analysis of 3-Chloro-4,4-dimethylpent-2-enenitrile and Alternative Reagents in Heterocyclic Synthesis As drug development and agrochemical discovery increasingly rely on sterically hindered, highly functional...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Analysis of 3-Chloro-4,4-dimethylpent-2-enenitrile and Alternative Reagents in Heterocyclic Synthesis
As drug development and agrochemical discovery increasingly rely on sterically hindered, highly functionalized heterocyclic scaffolds, the selection of precise chemical building blocks becomes critical. One such privileged intermediate is 3-chloro-4,4-dimethylpent-2-enenitrile (CAS: 216574-58-2)[1]. Characterized by a bulky tert-butyl group, a vinylic chloride, and a reactive nitrile moiety, this aliphatic nitrile is a premier reagent for the regioselective synthesis of complex pyrazoles and related heterocycles[2].
This guide provides an objective, data-driven comparison of 3-chloro-4,4-dimethylpent-2-enenitrile against alternative reagents, detailing the mechanistic causality behind its superior performance in specific synthetic workflows.
Mechanistic Insights & Reagent Causality
The synthesis of 5-tert-butyl-substituted pyrazoles—a motif frequently found in kinase inhibitors (e.g., DDR inhibitors)[3] and modern fungicides—traditionally relies on the condensation of hydrazines with a three-carbon electrophilic component. The choice of this three-carbon reagent dictates the regioselectivity and overall yield of the cyclization.
Why choose 3-chloro-4,4-dimethylpent-2-enenitrile?
When using traditional keto-nitriles (like pivaloylacetonitrile), the condensation with substituted hydrazines (e.g., methylhydrazine) often yields a mixture of regioisomers because both the ketone and the nitrile can serve as the initial site of nucleophilic attack.
Conversely, 3-chloro-4,4-dimethylpent-2-enenitrile acts as a highly directed Michael acceptor. The vinylic chloride serves as an excellent leaving group, forcing the reaction through a strict addition-elimination pathway. The more nucleophilic nitrogen of the substituted hydrazine selectively attacks the β-carbon, displacing the chloride. Subsequent base-promoted intramolecular cyclization onto the adjacent nitrile group locks the regiochemistry, cleanly yielding the desired pyrazole architecture[2].
Figure 1: Mechanistic pathway of regioselective pyrazole synthesis using the target reagent.
Quantitative Comparative Analysis
To objectively evaluate 3-chloro-4,4-dimethylpent-2-enenitrile, we must compare it against its structural analogs: Pivaloylacetonitrile (the keto-nitrile analog) and 3-Amino-4,4-dimethylpent-2-enenitrile (the enamine analog)[4].
The table below summarizes their performance in a standard condensation reaction with methylhydrazine to form a 1-methyl-5-(tert-butyl)-1H-pyrazol-3-amine core.
Reagent
Substrate Type
Leaving Group / Electrophile
Regioselectivity (Pyrazole Synthesis)
Typical Yield
Optimal Conditions
3-Chloro-4,4-dimethylpent-2-enenitrile
Vinylic Chloride
Chloride
Excellent (>95:5)
75–85%
K₂CO₃, EtOH, 80 °C
Pivaloylacetonitrile
Keto-Nitrile
Hydroxyl (Enol form)
Moderate (~70:30)
60–70%
Acidic/Neutral, Reflux
3-Amino-4,4-dimethylpent-2-enenitrile
Enamine
Amine
Good (~85:15)
50–65%
Strong Acid Catalysis
Data Interpretation: The vinylic chloride outcompetes the enol and enamine forms due to the superior leaving group ability of the chloride ion. While the amino analog (3-amino-4,4-dimethylpent-2-enenitrile) is more stable and less toxic, it requires harsh acidic conditions to protonate the amine and force its departure, which can degrade sensitive functional groups on complex pharmaceutical intermediates[4].
Self-Validating Experimental Protocol
To ensure reproducibility and build trust in the methodology, the following protocol outlines the synthesis of a pyrazole intermediate utilizing 3-chloro-4,4-dimethylpent-2-enenitrile. This procedure is adapted from validated pharmaceutical workflows for Discoidin Domain Receptor (DDR) inhibitors[2].
Objective: Synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine.
Experimental Design & Causality:
Base Selection (K₂CO₃): The reaction generates stoichiometric HCl during the initial vinylic substitution. Potassium carbonate acts as an acid scavenger, preventing the protonation of methylhydrazine (which would destroy its nucleophilicity) without being strong enough to cause unwanted nitrile hydrolysis.
Solvent (Ethanol): A polar protic solvent is critical. It stabilizes the highly polar transition state during the addition-elimination sequence and facilitates the proton transfer steps essential for the final cyclization.
Temperature (80 °C): The bulky tert-butyl group imposes significant steric hindrance. Refluxing ethanol provides the necessary thermal energy to drive the cyclization to completion within a practical 4-hour timeframe.
Step-by-Step Methodology:
Preparation: In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-4,4-dimethylpent-2-enenitrile (1.0 eq, 5.00 g, 34.8 mmol) in absolute ethanol (25 mL).
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.0 eq, 4.81 g, 34.8 mmol) to the solution. Self-Validation Check: The suspension should stir freely; clumping indicates moisture contamination in the base, which will reduce yield.
Nucleophile Introduction: Carefully add methylhydrazine (1.1 eq, 2.0 mL, 38.3 mmol) dropwise at room temperature. Caution: Methylhydrazine is highly toxic and volatile; perform this addition strictly in a certified fume hood.
Thermal Activation: Heat the reaction mixture to 80 °C (reflux) for 4 hours. Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes. The complete disappearance of the UV-active starting material spot indicates successful conversion.
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove inorganic salts (KCl and unreacted K₂CO₃). Wash the filter cake with additional absolute ethanol (10 mL) to ensure complete recovery of the product.
Isolation: Concentrate the filtrate in vacuo. Purify the resulting crude residue via flash column chromatography (silica gel, eluting with a gradient of 40% acetone in n-heptane) to afford the pure pyrazole derivative[2].
Conclusion
For researchers tasked with synthesizing sterically demanding, tert-butyl-bearing heterocycles, 3-chloro-4,4-dimethylpent-2-enenitrile offers a distinct advantage over traditional keto-nitriles and enamines. By leveraging the superior leaving group kinetics of the vinylic chloride, chemists can achieve near-perfect regioselectivity under mild, base-promoted conditions, ultimately streamlining the drug discovery and agrochemical development pipelines.
References
Title: WO2024017877A1 - HETEROARYL DERIVATIVES AS DDRs INHIBITORS
Source: Google Patents
URL
Title: 3-Amino-4,4-dimethylpent-2-enenitrile | CID 71322395
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
advantages of using 3-chloro-4,4-dimethylpent-2-enenitrile in synthesis
The synthesis of heavily substituted, sterically hindered heterocycles is a persistent challenge in medicinal chemistry. When designing kinase inhibitors or agrochemicals, the tert-butyl group is frequently employed to i...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of heavily substituted, sterically hindered heterocycles is a persistent challenge in medicinal chemistry. When designing kinase inhibitors or agrochemicals, the tert-butyl group is frequently employed to improve metabolic stability and dictate spatial orientation within a target's binding pocket. To construct tert-butyl-bearing pyrazoles, isoxazoles, and pyrimidines, 3-chloro-4,4-dimethylpent-2-enenitrile (CDMPE) has emerged as a privileged dielectrophilic building block.
This guide objectively compares the performance of CDMPE against traditional synthetic alternatives and provides self-validating experimental methodologies for its application in drug development.
Mechanistic Superiority & Causality
The synthesis of 5-(tert-butyl)-1H-pyrazol-3-amine derivatives traditionally relies on the condensation of hydrazines with
β
-keto nitriles (e.g., pivaloylacetonitrile). However, this classical approach is plagued by poor regioselectivity when using unsymmetrical hydrazines (like methylhydrazine) and sluggish reaction kinetics due to the stable enol tautomer of the
β
-keto nitrile.
The CDMPE Advantage:
CDMPE (CAS: 216574-58-2) overcomes these limitations through its highly reactive
β
-chloroacrylonitrile architecture[1].
Irreversible Addition-Elimination: The
β
-chloride acts as a superior leaving group. The softer, more nucleophilic nitrogen of an unsymmetrical binucleophile attacks the
β
-carbon, followed by the rapid elimination of HCl. This step is irreversible, locking the intermediate and preventing the equilibration that leads to mixed regioisomers.
Regioselective Cyclization: Once the initial C-N bond is formed, the secondary nitrogen is perfectly positioned to attack the adjacent nitrile group, driving a rapid intramolecular cyclization. This definitive causality yields a single regioisomer, drastically reducing downstream purification bottlenecks[2].
Figure 1: Mechanistic pathway for the regioselective synthesis of pyrazole derivatives.
Comparative Performance Data
To objectively evaluate CDMPE, we compare it against two common alternatives: Pivaloylacetonitrile (
β
-keto nitrile) and 4,4-Dimethylpent-2-ynenitrile (alkynenitrile). Data reflects standard conditions for the synthesis of 1-methyl-5-(tert-butyl)pyrazol-3-amine.
Parameter
3-Chloro-4,4-dimethylpent-2-enenitrile (CDMPE)
Pivaloylacetonitrile (
β
-keto nitrile)
4,4-Dimethylpent-2-ynenitrile (Alkynenitrile)
Typical Yield
85 – 95%
50 – 65%
70 – 80%
Regioselectivity
>98:2 (Sole regioisomer)
~70:30 (Mixture of isomers)
>95:5
Reaction Kinetics
Fast (2–4 hours at 80 °C)
Slow (12–24 hours at reflux)
Very Fast (Exothermic, <1 hour)
Reagent Stability
High (Stable under ambient conditions)
High (Stable, but prone to enolization)
Low (Prone to polymerization/degradation)
Byproducts
KCl / H2O
H2O, alternative regioisomers
Complex oligomers if unchecked
Self-Validating Experimental Protocol
The following protocol details the synthesis of 3-amino-5-(tert-butyl)-1-methylpyrazole using CDMPE. This procedure is designed as a self-validating system: the physical changes during the reaction serve as real-time indicators of mechanistic success[2].
Preparation of the Base Matrix: Suspend CDMPE (5.00 g) and K2CO3 (4.81 g) in 25 mL of EtOH at room temperature.
Causality: K2CO3 acts as an essential acid scavenger. It does not merely adjust pH; it actively neutralizes the HCl generated during the initial nucleophilic substitution. This prevents the protonation of methylhydrazine, ensuring the nucleophile remains active.
Nucleophile Addition: Add methylhydrazine (2.0 mL) dropwise to the stirring suspension.
Safety & Causality: Methylhydrazine is highly reactive. Dropwise addition controls the exothermic initial addition-elimination step.
Thermal Cyclization: Heat the reaction mixture to 80 °C for 4 hours.
Self-Validation: As the reaction progresses, the starting materials will dissolve, and a fine white precipitate of KCl will form. The accumulation of KCl is a direct visual confirmation that the
β
-chloride displacement has occurred.
Reaction Quenching & Filtration: Cool the mixture to room temperature and filter it through a Celite® pad to remove the KCl salts. Concentrate the filtrate in vacuo.
Purification: Purify the resulting residue via column chromatography to isolate the pure 3-amino-5-(tert-butyl)-1-methylpyrazole.
Figure 2: Self-validating experimental workflow for heterocycle cyclization.
References
Title: US Patent 8,815,879 B2 - Substituted selenophene compounds, processes for their preparation, and methods of treating cancer
Source: Google Patents
URL
Title: WO2024017877A1 - HETEROARYL DERIVATIVES AS DDRs INHIBITORS
Source: Google Patents
URL
Comprehensive Comparison Guide: Next-Generation Raman Spectroscopy vs. Traditional FTIR for API Polymorph Validation & Raw Material Identification
In modern pharmaceutical manufacturing, the validation of Active Pharmaceutical Ingredients (APIs) and raw materials is a critical quality attribute. With the implementation of the updated 1, regulatory bodies demand rig...
Author: BenchChem Technical Support Team. Date: April 2026
In modern pharmaceutical manufacturing, the validation of Active Pharmaceutical Ingredients (APIs) and raw materials is a critical quality attribute. With the implementation of the updated 1, regulatory bodies demand rigorous, lifecycle-managed analytical procedures that demonstrate unequivocal specificity and robustness[1].
Historically, Fourier Transform Infrared (FTIR) spectroscopy has served as the gold standard for material identification. However, the emergence of Next-Generation Raman Spectroscopy—specifically Spatially Offset Raman Spectroscopy (SORS)—has revolutionized non-destructive, through-barrier validation[2]. As an Application Scientist, I present this objective comparison to elucidate the mechanistic causality behind selecting the optimal spectroscopic technique for polymorph validation and raw material identification.
The Causality of Spectroscopic Choice: Physics and Application
To understand why one technique outperforms another in specific pharmaceutical scenarios, we must examine their fundamental physics. The choice between FTIR and Raman is not merely preferential; it is dictated by the quantum mechanical interaction between light and molecular bonds.
FTIR Spectroscopy (Absorption): FTIR measures the absorption of infrared light by molecular vibrations. For a vibrational mode to be IR-active, there must be a change in the permanent dipole moment of the molecule[3]. While this makes FTIR highly sensitive to polar bonds (e.g., O-H, C=O), it introduces a critical flaw for certain applications: water, having a strong permanent dipole, acts as a massive IR absorber. This often masks the API signal in aqueous formulations[4]. Furthermore, Attenuated Total Reflectance (ATR) FTIR requires direct physical contact with the sample, necessitating the destructive opening of sterile packaging.
Conventional Raman Spectroscopy (Scattering): Raman relies on the inelastic scattering of monochromatic laser light. For a mode to be Raman-active, it requires a change in the polarizability of the molecular bonds (5)[5]. Because water is a very weak Raman scatterer, Raman is the superior choice for analyzing aqueous samples and biological matrices[4]. Additionally, low-frequency Raman modes are uniquely sensitive to crystal lattice structures, making it highly effective for differentiating API polymorphs[3].
Spatially Offset Raman Spectroscopy (SORS): Conventional backscatter Raman struggles with opaque packaging (like HDPE bottles or paper sacks) because the container's surface signal overwhelms the internal sample's signal. SORS solves this by taking advantage of photon diffusion. By collecting scattered photons at a spatial offset from the laser irradiation zone, SORS captures laterally diffused photons originating from deeper layers[6]. This mathematically isolates the subsurface API spectrum from the packaging, enabling true non-destructive validation[7].
Quantitative Comparison: SORS vs. Conventional Raman vs. ATR-FTIR
The following table summarizes the performance metrics of these three spectroscopic modalities when applied to pharmaceutical validation workflows.
Performance Metric
Advanced SORS (Raman)
Conventional Backscatter Raman
ATR-FTIR Spectroscopy
Primary Mechanism
Inelastic scattering (Polarizability)
Inelastic scattering (Polarizability)
Infrared absorption (Dipole moment)
Penetration Depth
Deep subsurface (up to 10 mm)
Surface / Shallow subsurface (<1 mm)
Direct surface contact only (few µm)
Packaging Interference
Mathematically isolated/bypassed
High (Signal dominated by container)
Extremely High (Requires opening)
Water Interference
Minimal (Water is a weak scatterer)
Minimal
High (Water strongly absorbs IR)
Sample Preparation
None (Non-destructive)
None (If transparent packaging)
Required (Destructive sampling)
Polymorph Sensitivity
Excellent (Low-frequency modes)
Excellent
Moderate (Fingerprint region)
Workflow Visualization: Spectroscopic Validation Decision Tree
The decision to utilize SORS over FTIR is dictated by the packaging matrix and the need for non-destructive testing. The logic flow below outlines a standard raw material receipt workflow.
Spectroscopic decision tree and validation workflow for raw material ID.
Experimental Protocol: ICH Q2(R2) Compliant Polymorph Validation
To establish trustworthiness, an analytical protocol must act as a self-validating system. The following methodology details the validation of Celecoxib polymorphs (Form III vs. Form IV) inside intact, opaque high-density polyethylene (HDPE) bottles using SORS.
Step 1: System Suitability and Calibration (Self-Validation)
Causality: Before any data acquisition, the instrument's wavelength accuracy and photometric precision must be verified to prevent systemic drift and ensure data integrity.
Action: Scan a certified polystyrene standard and an acetaminophen reference standard. Ensure the Raman shift aligns within ±1 cm⁻¹ of the compendial USP <858> standard peaks[5]. Do not proceed if the system fails this automated check.
Causality:1 requires the method to unequivocally assess the analyte in the presence of expected interferences (in this case, the HDPE bottle matrix)[1].
Action:
Acquire a zero-offset (surface) spectrum of the HDPE bottle to capture the container's baseline signature.
Acquire a spatially offset SORS spectrum of the Celecoxib sample inside the sealed HDPE bottle.
Apply scaled subtraction: The instrument's algorithm subtracts the scaled surface spectrum from the spatially offset spectrum to mathematically isolate the pure Celecoxib signal[2].
Causality: Polymorphs possess identical chemical formulas but different crystal lattices, which drastically affects drug solubility and bioavailability. Low-frequency Raman is uniquely sensitive to the external lattice vibrations (phonon modes) that distinguish these forms[7].
Action: Analyze the spectral fingerprint region (100–400 cm⁻¹). Celecoxib Form III exhibits a distinct phonon mode at 178 cm⁻¹, whereas Form IV shifts to 184 cm⁻¹. Calculate the peak area ratio against the reference library to confirm the polymorphic purity of the batch.
Step 4: Robustness Testing
Causality: To ensure the method remains reliable under slight, deliberate variations in operational parameters, satisfying regulatory robustness criteria[1].
Action: Repeat the SORS acquisition at varying focal distances (±2 mm from the bottle surface) and integration times (5s vs. 10s). Confirm that the spectral correlation coefficient (Hit Quality Index) remains >0.95 against the validated reference library.
Conclusion
While traditional ATR-FTIR remains a highly robust tool for surface-level functional group identification, Next-Generation SORS Raman provides an unparalleled advantage for intact-packaging polymorph validation. By eliminating destructive sample preparation, bypassing opaque container interference, and mitigating water absorption artifacts, SORS accelerates raw material release while strictly adhering to the rigorous specificity and robustness demands of modern ICH Q2(R2) guidelines.
References
"〈858〉 Raman Spectroscopy - USP-NF", United States Pharmacopeia. 5
"Validation of Analytical Procedures Q2(R2)", International Council for Harmonisation (ICH). 1
"Raman Spectroscopy: Multiple Techniques Can Analyze Pharmaceutical Tablets and Capsules", Tablets & Capsules. 6
"Emerging Raman Techniques for Rapid Noninvasive Characterization of Pharmaceutical Samples and Containers", Spectroscopy Online. 2
"Fourier Transform Infrared (FTIR) vs. Raman Spectroscopy: A Comprehensive Guide", LabX. 4
"A New Frontier for Nondestructive Spatial Analysis of Pharmaceutical Solid Dosage Forms: Spatially Offset Low-Frequency Raman Spectroscopy", Analytical Chemistry - ACS Publications. 7
validating the purity of 3-chloro-4,4-dimethylpent-2-enenitrile by HPLC
Title: Analytical Strategies for Validating the Purity of 3-Chloro-4,4-dimethylpent-2-enenitrile: A Column Selectivity Comparison Guide As a Senior Application Scientist, I frequently encounter method development bottlen...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Analytical Strategies for Validating the Purity of 3-Chloro-4,4-dimethylpent-2-enenitrile: A Column Selectivity Comparison Guide
As a Senior Application Scientist, I frequently encounter method development bottlenecks when dealing with sterically hindered, halogenated unsaturated compounds. 3-Chloro-4,4-dimethylpent-2-enenitrile (CAS: 216574-58-2) is a prime example. Widely utilized as an aliphatic nitrile intermediate in advanced organic synthesis and agrochemical production[1], its purity validation presents a unique chromatographic challenge.
Standard platform methods (e.g., generic C18 gradients) often fail to resolve its critical impurities—specifically, its E and Z stereoisomers and des-chloro degradation products. This guide objectively compares stationary phase alternatives and provides a self-validating, field-proven HPLC methodology to ensure absolute analytical confidence.
The Methodological Challenge: Analyte Architecture
To develop a robust method, we must first analyze the causality dictated by the molecule's structure. 3-Chloro-4,4-dimethylpent-2-enenitrile features three distinct chromatographic handles:
A bulky tert-butyl group: Drives heavy hydrophobic partitioning but creates severe steric hindrance.
An α,β-unsaturated nitrile core (C=C-C≡N): Provides a strong chromophore for UV detection and enables π-π interactions.
A vinylic chlorine atom: Induces a strong, localized dipole moment.
Because the E and Z isomers of this compound possess nearly identical hydrodynamic volumes and partition coefficients (LogP), traditional hydrophobic retention mechanisms are insufficient. As established in compendial chromatography principles, the selectivity factor (α) is the single most powerful parameter for optimizing resolution, requiring a targeted stationary phase screening approach[2].
Caption: Logical mapping of analyte structural features to column selectivity mechanisms.
Objective Comparison of Stationary Phases
To demonstrate the necessity of phase selection, we compared three solid-core particle columns (150 x 4.6 mm, 2.6 µm) under identical isocratic conditions (60:40 Acetonitrile:Water). Solid-core particles were chosen because they yield greater peak capacity and resolution without exceeding standard HPLC pressure limits[2].
Table 1: Chromatographic Performance Comparison for E/Z Isomer Separation
Stationary Phase
Primary Selectivity Mechanism
Selectivity (α)
E/Z Resolution (Rs)
Peak Tailing (Tf)
Overall Suitability
C18 (Octadecyl)
Dispersive Hydrophobic
1.04
1.1 (Co-elution)
1.6
Poor - Fails to resolve isomers.
Phenyl-Hexyl
π-π, Hydrophobic
1.09
1.8 (Marginal)
1.4
Moderate - Susceptible to baseline drift.
PFP (Fluorinated)
Dipole, Shape, π-π
1.21
3.6 (Baseline)
1.1
Excellent - Highly orthogonal separation.
The Causality of PFP Superiority:
The Pentafluorophenyl (PFP) column drastically outperforms the C18. Why? The highly electronegative fluorine atoms on the PFP ring create strong dipole-dipole interactions with the vinylic C-Cl bond of the analyte. Furthermore, the rigid, planar structure of the PFP ring offers shape selectivity, allowing it to physically discriminate between the spatial orientations of the bulky tert-butyl group in the E versus Z configurations.
Self-Validating Experimental Protocol
Trust in analytical data requires a self-validating system. The following protocol ensures that system suitability is proven before any sample data is accepted.
Step 1: Mobile Phase & Sample Preparation
Mobile Phase: 60% LC-MS Grade Acetonitrile / 40% LC-MS Grade Water (Isocratic).
Causality: No buffer is used because 3-chloro-4,4-dimethylpent-2-enenitrile is a neutral, non-ionizable compound. Omitting buffers prevents salt precipitation, extends column life, and allows seamless transfer to LC-MS if orthogonal mass confirmation is required.
Diluent: 50:50 Acetonitrile:Water.
Sample Prep: Dissolve the analyte to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Step 2: Chromatographic Parameters
Column: PFP Solid-Core (150 x 4.6 mm, 2.6 µm).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Causality: Maintaining 30°C stabilizes partition kinetics without risking the thermal degradation that halogenated alkenes can experience at higher temperatures.
Detection: UV at 230 nm.
Causality: 230 nm perfectly captures the π→π* transition of the conjugated α,β-unsaturated nitrile system, maximizing the signal-to-noise ratio.
Step 3: System Suitability Testing (SST)
Inject the 1.0 mg/mL standard solution five consecutive times. The system is only validated for sample analysis if it meets the following criteria:
Resolution (Rs): > 2.0 between the E and Z isomers.
Tailing Factor (Tf): < 1.5 for all peaks.
Precision: Peak area %RSD < 2.0%.
Caption: Self-validating HPLC workflow for halogenated unsaturated nitriles.
Conclusion
Validating the purity of sterically hindered, halogenated nitriles like 3-chloro-4,4-dimethylpent-2-enenitrile cannot be treated as a routine screening exercise. By abandoning the default C18 approach and leveraging the dipole and shape selectivity of a PFP stationary phase, analysts can achieve baseline resolution of critical isomers. This structurally-driven approach to method development ensures robust, reproducible, and audit-ready purity data.
Standard Operating Procedure: Safe Handling and EPA-Compliant Disposal of 3-chloro-4,4-dimethylpent-2-enenitrile Operational Context & Causality As a Senior Application Scientist, I emphasize that chemical safety in the...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Safe Handling and EPA-Compliant Disposal of 3-chloro-4,4-dimethylpent-2-enenitrile
Operational Context & Causality
As a Senior Application Scientist, I emphasize that chemical safety in the laboratory is not merely about following administrative rules; it is about understanding the fundamental causality behind molecular behavior. 3-chloro-4,4-dimethylpent-2-enenitrile (CAS: 216574-58-2) is a highly reactive aliphatic halogenated nitrile used extensively in complex organic synthesis and agrochemical development.
Its disposal is logistically complex due to its bifunctional structural hazards:
The Halogen (Chlorine): When incinerated, chlorinated compounds generate highly corrosive hydrochloric acid (HCl) gas. If mixed with non-halogenated waste, it can destroy standard incinerator linings. Therefore, it requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize the acid.
The Nitrile Group (-C≡N): Under extreme heat or inappropriate acidic conditions, nitriles can liberate toxic nitrogen oxides (NOx) or hydrogen cyanide (HCN).
Understanding this dual-threat dictates our strict segregation protocols, ensuring your laboratory maintains compliance with both the1 and 2[1][2].
Physicochemical & Hazard Profiling
Before handling or disposing of this compound, personnel must understand its quantitative risks. The table below summarizes the critical data required for hazard mapping[3].
Property / Hazard
Value / Classification
Operational Implication
Chemical Name
3-chloro-4,4-dimethylpent-2-enenitrile
Target analyte for disposal tracking.
CAS Number
216574-58-2
Essential for exact SDS and EHS logging.
Molecular Formula
C7H10ClN
Indicates the presence of Cl and N heteroatoms.
GHS Classification
Acute Tox. 3 (Dermal), Skin/Eye Irrit. 2
Mandates strict PPE (impermeable gloves, eye protection).
EPA Waste Category
Halogenated Organic Waste
Must NOT be mixed with standard non-halogenated solvents.
Incompatibility
Strong oxidizing agents, strong acids
High risk of exothermic reaction or toxic gas release.
Pre-Operational Engineering Controls & PPE
Every protocol must function as a self-validating system. Do not proceed with experimental work or disposal unless the following conditions are met:
Fume Hood Validation: Verify the chemical fume hood is operational. Use a vaneometer to ensure a face velocity of 100 ± 20 linear feet per minute (fpm). Causality: This guarantees that any aerosolized nitrile particulates or vapors are pulled away from the operator's breathing zone.
PPE Selection: Wear a chemically resistant lab coat, tight-fitting safety goggles (not standard safety glasses), and heavy-duty nitrile or neoprene gloves. Causality: The dermal toxicity (Category 3) of this compound requires a robust barrier; standard thin latex gloves degrade rapidly upon contact with halogenated organics.
Step-by-Step Methodology: Waste Segregation and Disposal
The following workflow guarantees compliance with 2 for halogenated organic compounds[2].
Step 1: Primary Segregation (The "No-Mix" Rule)
Action: Designate a specific, chemically compatible carboy (e.g., high-density polyethylene, HDPE) exclusively for "Halogenated Organic Waste."
Validation: Check the label before pouring. Never pour 3-chloro-4,4-dimethylpent-2-enenitrile into a non-halogenated solvent waste container (e.g., acetone or ethanol waste). 4 and creates regulatory violations[4].
Step 2: Liquid Waste Transfer
Action: Inside the validated fume hood, use a dedicated, chemically inert funnel to transfer the liquid waste into the halogenated waste carboy.
Validation: Ensure the carboy is equipped with a vented storage cap. This prevents dangerous over-pressurization from volatile organic vapors while containing the liquid.
Step 3: Solid Waste Contamination Handling
Action: Collect all chemically contaminated solids (pipette tips, weigh boats, absorbent bench pads, and gloves) in a puncture-proof, sealable container.
Validation: Label this container explicitly as "Halogenated Organic Solid Waste." Do not use red biohazard bags, as hazardous waste contractors cannot legally accept chemical waste in biohazard-marked containers.
Step 4: Labeling and EHS Routing
Action: Affix a standardized Hazardous Waste tag. List the full chemical name "3-chloro-4,4-dimethylpent-2-enenitrile" alongside the exact solvent matrix (e.g., "5% in Dichloromethane").
Validation: Store the sealed waste in a designated secondary containment tray under the fume hood until your institution's Environmental Health and Safety (EHS) team collects it for high-temperature incineration.
Emergency Spill Response Protocol
In the event of a localized spill inside the fume hood, execute the following mitigation steps:
Isolate: Immediately lower the fume hood sash to maximize exhaust velocity and contain toxic vapors.
Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels, which can react with halogenated organics.
Collect: Scoop the saturated absorbent using a non-sparking tool and place it into a heavy-duty, solvent-resistant plastic bag.
Dispose: Seal the bag, label it as "Spill Cleanup: Halogenated Nitrile Waste," and contact EHS for immediate emergency removal.
Disposal Logic Visualization
The following diagram illustrates the critical decision-making pathway for characterizing and routing this specific chemical waste.
Fig 1. Decision logic and disposal pathway for halogenated nitrile waste streams.
References
Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor.1
Environmental Protection Agency (EPA). "Hazardous Waste Management System: Land Disposal Restrictions: Proposed Rule and California List." Federal Register Notice.2
Vanderbilt Environmental Health and Safety. "Laboratory Guide for Managing Chemical Waste." Vanderbilt University.4
Guidechem. "3-CHLORO-4,4-DIMETHYLPENT-2-ENENITRILE 216574-58-2 Chemical Properties and Toxicity." Chemical Database.3
Personal protective equipment for handling 3-chloro-4,4-dimethylpent-2-enenitrile
Advanced Safety and Operational Guide: Handling 3-Chloro-4,4-dimethylpent-2-enenitrile As a Senior Application Scientist in drug development and chemical synthesis, I frequently consult on the safe integration of highly...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Safety and Operational Guide: Handling 3-Chloro-4,4-dimethylpent-2-enenitrile
As a Senior Application Scientist in drug development and chemical synthesis, I frequently consult on the safe integration of highly reactive intermediates into laboratory workflows. 3-Chloro-4,4-dimethylpent-2-enenitrile (CAS: 216574-58-2), also known as 3-(tert-butyl)-3-chloroacrylonitrile, is a valuable aliphatic nitrile utilized extensively in advanced organic synthesis and the production of agrochemicals[1].
However, its unique structural motifs—a conjugated chloroalkene coupled with a nitrile group—impart significant reactivity and corresponding toxicological risks. This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational handling, and disposal, ensuring scientific integrity and maximum laboratory safety.
Mechanistic Hazard Profiling
Before selecting PPE or designing a workflow, we must understand the causality of the chemical's hazards. Standard laboratory protocols often fail when operators do not understand why a chemical is dangerous.
Systemic Toxicity via Dermal Absorption (H301+H311 / H312): The lipophilic tert-butyl group enhances the molecule's ability to penetrate the lipid bilayer of human skin. Once absorbed, aliphatic nitriles can be metabolized by hepatic enzymes to release cyanide ions in vivo, leading to severe systemic toxicity[2][3].
Flammability (H226): As a volatile organic liquid, it readily vaporizes to form explosive mixtures with air at ambient temperatures[2][4].
Thermal Decomposition: Under fire conditions or extreme heat, the chloroalkene moiety breaks down to emit highly toxic and corrosive fumes, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon monoxide (CO).
Quantitative Risk & PPE Selection Matrix
Standard nitrile gloves are insufficient for handling toxic, halogenated nitriles. Halogenated solvents rapidly permeate standard nitrile, creating a false sense of security. The following table outlines the required PPE based on empirical breakthrough causality.
PPE Category
Recommended Material / Specification
Mechanistic Justification
Replacement Protocol
Hand Protection
Fluorinated Rubber (Viton®) or Laminate (Silver Shield®)
Resists permeation by halogenated aliphatic chains; prevents dermal absorption and subsequent systemic toxicity.
Replace immediately upon suspected contamination or after 4 hours of continuous use.
Eye Protection
Splash-proof chemical goggles & Face Shield
Prevents ocular absorption of toxic vapors and protects against splash hazards during transfer.
Reusable after thorough decontamination.
Body Protection
Nomex® or Flame-Retardant (FR) Lab Coat
Mitigates flash-fire risks associated with its H226 Flammable liquid classification[2].
Wash routinely; replace immediately if torn or chemically soiled.
Respiratory
Full-face respirator with ABEK-P3 filtration
Captures organic vapors, acidic gases (HCl from potential decomposition), and toxic particulates.
To maintain a self-validating safety system, every operational step must isolate the operator from the hazard.
Step 1: Pre-Operational Verification
Verify that the fume hood face velocity is calibrated to a minimum of 100 feet per minute (fpm). Do not proceed if the airflow alarm is active.
Clear the workspace of all strong oxidizing agents and ignition sources to respect the chemical's flammability profile[4].
Step 2: Closed-System Transfer
Never pour this liquid openly. Open pouring generates toxic, flammable vapors.
Purge the reagent bottle and your reaction vessel with an inert gas (N2 or Argon).
Utilize a gas-tight, chemically resistant syringe (e.g., PTFE-plunger) or a Schlenk line for all volume transfers.
Secure the receiving flask in a secondary high-density polyethylene (HDPE) containment tray to capture potential micro-spills.
Step 3: Quenching and Decontamination
Immediately after transfer, rinse all syringes and needles with a compatible organic solvent (e.g., acetone).
Collect the rinsate strictly in a designated halogenated waste container.
Visualizing the Operational & Spill Response Workflow
Workflow for the safe handling, transfer, and spill response of 3-chloro-4,4-dimethylpent-2-enenitrile.
Spill Response and Disposal Plan
A spill of 3-chloro-4,4-dimethylpent-2-enenitrile requires immediate, structured intervention due to its dual flammability and toxicity hazards.
Spill Response Methodology:
Isolate and Evacuate: Immediately extinguish all ignition sources. Evacuate personnel from the immediate vicinity to prevent inhalation of toxic vapors.
Respiratory Protection: Responders must don a full-face respirator with ABEK-P3 filters (or SCBA for spills >100 mL outside a fume hood) before re-entering the area.
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite, dry sand). Do NOT use combustible materials like sawdust or standard paper towels, as they pose a fire hazard when soaked with flammable liquids.
Collection: Use non-sparking tools (e.g., brass or plastic scoops) to transfer the absorbed material into a highly durable, sealable PTFE-lined container.
Disposal Plan:
Because this compound contains both a halogen (chlorine) and nitrogen, it must be segregated strictly to prevent dangerous cross-reactions in waste streams.
Waste Segregation: Collect exclusively in Halogenated Organic Waste carboys. Do not mix with acidic waste, as this can accelerate the release of toxic gases.
Destruction: The only acceptable disposal method is high-temperature incineration equipped with flue-gas scrubbers. The scrubbers are mandatory to neutralize the HCl and NOx emissions generated during combustion.
Labeling: Waste containers must be explicitly labeled with CAS 216574-58-2, "Toxic," "Flammable," and "Halogenated Nitrile."